2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXDBSSSDPOAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371521 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-54-6 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
CAS Number: 175205-54-6
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound is a polysubstituted aromatic compound. The presence of a sulfonyl chloride group makes it a reactive precursor for the synthesis of sulfonamides and sulfonate esters. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 175205-54-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][2] |
| Molecular Weight | 279.06 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 37-39 °C | [3][4] |
| Boiling Point | 70-71 °C at 0.5 mmHg | [2][3][4] |
| Density | 1.597 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5080 | [2] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| InChI Key | NJXDBSSSDPOAFI-UHFFFAOYSA-N | [2] |
| SMILES | FC(F)(F)c1ccc(c(Cl)c1)S(Cl)(=O)=O | [2] |
| Sensitivity | Moisture sensitive | [3] |
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 1-chloro-3-(trifluoromethyl)benzene. The general synthetic pathway involves nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer-type chlorosulfonylation.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides from anilines, such as the Sandmeyer reaction.
Step 1: Nitration of 1-Chloro-3-(trifluoromethyl)benzene
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-chloro-3-(trifluoromethyl)benzene dropwise with stirring.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-nitro-4-(trifluoromethyl)benzene.
Step 2: Reduction of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
-
To a mixture of iron powder and aqueous ammonium chloride, heat to reflux.
-
Add a solution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene in ethanol dropwise to the refluxing mixture.
-
After the addition, continue refluxing until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-4-(trifluoromethyl)aniline.
Step 3 & 4: Diazotization and Chlorosulfonylation (Sandmeyer Reaction)
-
Dissolve 2-chloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt solution.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the foaming and maintain the temperature below 30 °C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a large volume of ice-water. The product will separate as an oil or solid.
-
Extract the product with ether or another suitable organic solvent.
-
Wash the combined organic extracts with water and saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Synthesis of Sulfonamides
This compound is a key reagent for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
Trifluoromethyl Group: The -CF₃ group is a common substituent in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]
-
Sulfonamide Moiety: The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a key component in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. Sulfonamides can act as bioisosteres for carboxylic acids and amides, offering improved pharmacokinetic properties.
-
Aryl Chloride: The chloro-substituent provides an additional site for further functionalization through various cross-coupling reactions, allowing for the synthesis of complex molecular architectures.
This compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[2] May cause an allergic skin reaction.[2] It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[3][6]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[2][7]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store in a dry, well-ventilated place in a tightly closed container.[6]
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[7]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Technical Guide: Physical and Chemical Properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination and synthesis, and a visualization of its synthetic pathway.
Core Physical Properties
This compound is a halogenated aromatic sulfonyl chloride. Its physical state at ambient temperature is a low melting solid, and it may also be encountered as a colorless to light yellow liquid, particularly if slightly impure.[1] It is generally soluble in common organic solvents but is expected to react with water, a characteristic reactivity of sulfonyl chlorides.[2]
A summary of the key physical properties is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |
| Molecular Weight | 279.06 g/mol | |
| CAS Number | 175205-54-6 | [3] |
| Melting Point | 37-39 °C | |
| Boiling Point | 70-71 °C at 0.5 mmHg | |
| Density | 1.597 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.5080 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
Experimental Protocols
Detailed experimental procedures for the determination of physical properties and a representative synthesis are outlined below.
Determination of Melting Point
This protocol describes a general method for determining the melting point of a crystalline organic solid, such as this compound, using a capillary tube method.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is crystalline and dry. If necessary, the sample can be purified by recrystallization.
-
Place a small amount of the compound onto a clean, dry surface, such as a watch glass.
-
Use a spatula to crush the crystals into a fine powder.
-
Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (37-39 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample has completely melted (the final melting point). The melting range for a pure compound is typically narrow (0.5-1 °C).
Determination of Boiling Point under Reduced Pressure
The boiling point of this compound is reported at reduced pressure to avoid decomposition at higher temperatures. This protocol outlines a general method for such a determination.[5][6]
Apparatus:
-
Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)
-
Round-bottom flask
-
Thermometer
-
Vacuum pump and pressure gauge (manometer)
-
Heating mantle or oil bath
Procedure:
-
Place a small volume (e.g., 1-2 mL) of this compound into a small round-bottom flask, along with a boiling chip or magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed. Place the thermometer bulb so that the top of the bulb is level with the side arm leading to the condenser or collection well.
-
Connect the apparatus to a vacuum pump via a trap and a manometer.
-
Carefully evacuate the system to the desired pressure (in this case, 0.5 mmHg).
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and a ring of refluxing condensate moves up the apparatus.
-
The boiling point is the temperature at which the vapor temperature stabilizes while liquid is condensing on the thermometer bulb. Record this stable temperature and the corresponding pressure.
Synthesis of this compound
This compound can be synthesized from 2-chloro-4-(trifluoromethyl)aniline via a Sandmeyer-type reaction.[7][8][9] The following is a representative protocol.
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide (gas or a stable surrogate like DABSO)[8][10]
-
Copper(I) chloride or Copper(II) chloride (catalyst)
-
Glacial acetic acid (if using SO₂ gas)
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Diazotization of the Aniline
-
In a beaker, dissolve 2-chloro-4-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with the gas, and add a catalytic amount of copper(I) or copper(II) chloride.[11] Cool this mixture to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper catalyst mixture. Control the rate of addition to maintain the reaction temperature below 15 °C. Foaming may occur.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a larger beaker containing crushed ice and water. The sulfonyl chloride product should precipitate as an oil or solid.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.
Caption: Synthesis of this compound.
References
- 1. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. medpharma12.com [medpharma12.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. Alternative synthetic routes are also discussed, offering a comprehensive resource for chemical synthesis and process development.
Primary Synthesis Pathway: From 2-Chloro-4-(trifluoromethyl)aniline
The most established and reliable method for the synthesis of this compound proceeds through the diazotization of 2-chloro-4-(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide in what is a variation of the Sandmeyer reaction.[1][2][3] This method is advantageous due to the ready availability of the aniline starting material and the high regioselectivity of the transformation.
Experimental Protocol
This protocol is adapted from a general and robust procedure for the synthesis of arylsulfonyl chlorides from anilines.[1]
Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
-
In a beaker equipped for efficient mechanical stirring, add 2-chloro-4-(trifluoromethyl)aniline to a mixture of concentrated hydrochloric acid and glacial acetic acid. The hydrochloride salt of the aniline will precipitate.
-
Cool the stirred mixture to between -10°C and -5°C using a dry ice-ethanol bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed -5°C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 45 minutes to ensure complete formation of the diazonium salt.[1]
Step 2: Formation of the Sulfonyl Chloride
-
In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid.
-
Add a catalytic amount of cuprous chloride to the sulfur dioxide solution. Continue bubbling sulfur dioxide until the suspension turns from a yellow-green to a blue-green color.[1]
-
Cool the sulfur dioxide solution in an ice bath to approximately 10°C.
-
Slowly add the previously prepared cold diazonium salt solution in portions to the sulfur dioxide solution. Foaming will occur and can be controlled with the addition of a few drops of ether. Maintain the reaction temperature below 30°C.[1]
Step 3: Work-up and Purification
-
Once the addition of the diazonium salt is complete, pour the reaction mixture into a 1:1 mixture of ice and water.
-
Stir the mixture until all the ice has melted. The product will separate as an oil.
-
Transfer the mixture to a separatory funnel and collect the oily product layer.
-
Extract the aqueous layer with ether.
-
Combine the organic fractions and wash with a saturated aqueous solution of sodium bicarbonate until neutral, followed by a water wash.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless or slightly yellow liquid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-(trifluoromethyl)aniline | General Procedure |
| Key Reagents | Sodium nitrite, Sulfur dioxide, Cuprous chloride | [1] |
| Solvent | Acetic acid, Hydrochloric acid, Water, Ether | [1] |
| Reaction Temperature | Diazotization: -10°C to -5°C; Sulfonyl chloride formation: < 30°C | [1] |
| Typical Yield | 68-90% (based on analogous compounds) | [1] |
| Purity | >97% after distillation | [1] |
| Boiling Point | 70-71 °C at 0.5 mmHg |
Synthesis Pathway Diagram
Caption: Synthesis from 2-Chloro-4-(trifluoromethyl)aniline.
Alternative Synthesis Pathways
While the diazotization route is the most common, other pathways to this compound exist, which may be advantageous under specific circumstances.
From 2-Chloro-4-(trifluoromethyl)benzene
This route involves the direct sulfonation of 2-chloro-4-(trifluoromethyl)benzene followed by chlorination of the resulting sulfonic acid.
-
Step 1: Sulfonation: 2-Chloro-4-(trifluoromethyl)benzene can be sulfonated using a strong sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[4] The reaction typically requires elevated temperatures to proceed at a reasonable rate. The major product is expected to be 2-chloro-4-(trifluoromethyl)benzenesulfonic acid due to the directing effects of the substituents.
-
Step 2: Chlorination: The resulting sulfonic acid can be converted to the desired sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
Spectroscopic and Spectrometric Characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6). Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted values derived from computational methods and spectral data of structurally analogous compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics and providing standardized experimental protocols for laboratory verification.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and spectrometry, and data from similar aromatic sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.15 | d | ~2.0 | H-3 |
| ~7.95 | dd | ~8.5, 2.0 | H-5 |
| ~7.80 | d | ~8.5 | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C-1 (C-SO₂Cl) |
| ~138.5 | C-2 (C-Cl) |
| ~135.0 (q, J ≈ 35 Hz) | C-4 (C-CF₃) |
| ~133.0 | C-6 |
| ~128.5 (q, J ≈ 4 Hz) | C-5 |
| ~126.0 (q, J ≈ 4 Hz) | C-3 |
| ~122.5 (q, J ≈ 272 Hz) | CF₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63.5 | s | CF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1390 - 1370 | Strong | Asymmetric SO₂ stretch |
| ~1190 - 1170 | Strong | Symmetric SO₂ stretch |
| ~1320 - 1280 | Strong | C-F stretch |
| ~1100 - 1000 | Strong | C-F stretch |
| ~850 - 800 | Strong | C-Cl stretch |
| ~1600 - 1450 | Medium-Weak | Aromatic C=C stretch |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 278/280/282 | Moderate | [M]⁺ (Molecular ion) |
| 243/245 | High | [M - Cl]⁺ |
| 179 | Moderate | [M - SO₂Cl]⁺ |
| 145 | High | [C₆H₃ClCF₃]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
The following are general experimental protocols for acquiring NMR, IR, and MS data for aromatic sulfonyl chlorides. These should be adapted and optimized based on the specific instrumentation and laboratory safety protocols.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -50 to -80 ppm (referenced to CFCl₃).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C NMR).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization:
-
Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
References
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, its derivatives, and analogs, with a focus on their synthesis, potential biological activities, and applications in drug discovery. The strategic incorporation of both a chlorine atom and a trifluoromethyl group onto the benzenesulfonyl chloride scaffold presents a unique chemical entity with potential for the development of novel therapeutic agents. The electron-withdrawing nature of these substituents can significantly influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives.
Core Compound: Synthesis and Derivatization
The synthesis of the core intermediate, this compound, can be achieved through a well-established synthetic route involving the diazotization of 2-chloro-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction. This method offers a reliable pathway to obtaining the desired sulfonyl chloride, which can then be readily derivatized.
The primary route for generating a diverse library of analogs is the reaction of this compound with a wide range of primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this reaction allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related arylsulfonyl chlorides via a Sandmeyer reaction.
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-Chloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid.
-
Bubble sulfur dioxide gas through this solution until saturation is reached.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated cuprous chloride solution, maintaining the temperature below 10 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Biological Activities of Analogs
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of benzenesulfonamides, particularly those bearing trifluoromethyl and chloro substituents, has demonstrated significant potential in various therapeutic areas. The following sections summarize the observed activities of structurally related compounds, providing a basis for the potential applications of novel derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzenesulfonamide derivatives. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2]
Table 1: Anticancer Activity of Structurally Related Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Thiazolone-based benzenesulfonamides | MDA-MB-231 (Breast) | 3.58 µM | [1] |
| Thiazolone-based benzenesulfonamides | MCF-7 (Breast) | 4.58 µM | [1] |
| Triazine-linked benzenesulfonamides | MDA-MB-468 (Breast) | 3.99 µM (hypoxic) | [2] |
| Triazine-linked benzenesulfonamides | CCRF-CEM (Leukemia) | 4.51 µM (hypoxic) | [2] |
Antimicrobial Activity
Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. The trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their penetration into bacterial cells.
Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus | 62.5 µg/mL | [3] |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | 125 µg/mL | [3] |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 0.78 µg/mL | [4] |
| N-(trifluoromethyl)phenyl pyrazoles | E. faecium | 0.78 µg/mL | [4] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer sulfonamides and a general workflow for the synthesis and evaluation of novel derivatives.
Caption: Proposed mechanism of anticancer action via Carbonic Anhydrase IX inhibition.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel sulfonamide-based therapeutic agents. The synthetic accessibility of this core and its derivatives, combined with the promising biological activities observed in structurally related compounds, underscores the potential of this chemical space for drug discovery. Further investigation into the synthesis and biological evaluation of a focused library of derivatives is warranted to fully explore their therapeutic potential and elucidate their mechanisms of action. This in-depth guide provides the foundational knowledge and experimental framework for researchers to embark on such investigations.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6) is a substituted aromatic sulfonyl chloride. The presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety on the benzene ring dictates its physical and chemical properties, including its reactivity and solubility. The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles, including water and alcohols.[1] This reactivity necessitates the use of anhydrous organic solvents in reactions and for storage.
Generally, benzenesulfonyl chlorides are soluble in a range of aprotic organic solvents but are insoluble in and reactive with water.[2][3] The principle of "like dissolves like" is the primary determinant of solubility. The polarity of the sulfonyl chloride group enhances its interaction with polar aprotic solvents, while the substituted benzene ring contributes to its solubility in less polar and aromatic solvents.[2]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. One chemical supplier explicitly states its solubility as "not available".[4] Therefore, experimental determination is necessary to establish precise solubility values. The following table is provided as a template for researchers to record their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |
| Polar Aprotic Solvents | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) | |||||
| Ethyl Acetate | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Nonpolar Aprotic Solvents | |||||
| Dichloromethane (DCM) | |||||
| Toluene | |||||
| Hexane | |||||
| Diethyl Ether | |||||
| Protic Solvents (Reactive) | |||||
| Methanol | Reactive | ||||
| Ethanol | Reactive |
Note: this compound will react with protic solvents like alcohols and water (solvolysis).[5] Solubility measurements in these solvents should be interpreted as reactivity studies or conducted at low temperatures to minimize decomposition.
Factors Influencing Solubility
The solubility of this compound is governed by several interrelated factors, primarily the intermolecular forces between the solute and the solvent.[6][7]
-
Solute Structure: The molecule possesses both polar (sulfonyl chloride) and nonpolar (chlorinated, trifluoromethylated benzene ring) regions. The highly polar S-Cl and S=O bonds contribute to dipole-dipole interactions. The aromatic ring allows for π-π stacking and van der Waals forces.
-
Solvent Polarity: Based on the "like dissolves like" principle, polar aprotic solvents are expected to be effective at solvating the polar sulfonyl chloride group. Nonpolar solvents will better solvate the aromatic ring. Therefore, solvents with intermediate polarity, such as dichloromethane and ethyl acetate, are likely to be good solvents.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility typically increases with temperature.[7] This allows for techniques like recrystallization to be used for purification.
-
Purity of Solute: Impurities can affect the measured solubility. It is crucial to use a pure sample of the compound for accurate determinations.
Caption: Logical relationships of factors influencing solubility.
Experimental Protocol for Solubility Determination
The isothermal equilibrium (shake-flask) method followed by gravimetric or chromatographic analysis is a reliable technique for determining the thermodynamic solubility of a compound.[8][9][10]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL)
-
Thermostatic shaker or water bath with agitation capabilities
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed HPLC vials
-
Vacuum oven
-
HPLC with UV detector or other suitable analytical instrument
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[8]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed container (e.g., an evaporating dish for gravimetric analysis or a vial for HPLC analysis). This step is critical to remove all undissolved solids.
-
Quantification (Gravimetric Method):
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the solute.[10]
-
Once the solvent is fully removed, weigh the container with the dried residue.
-
The difference in weight gives the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Quantification (Chromatographic Method):
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the calibration range.
-
Analyze the diluted sample and calibration standards by HPLC.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Data Reporting: Report the solubility as an average of at least three replicate measurements, along with the standard deviation and the experimental temperature.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. Based on its chemical structure, it is expected to be soluble in common polar aprotic and nonpolar organic solvents, but reactive towards protic solvents. The provided experimental protocol offers a reliable method for researchers to generate accurate and reproducible solubility data, which is essential for the effective use of this important chemical intermediate in research and development.
References
- 1. 苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 4. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and hazard information for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 175205-54-6). The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding for professionals working with this compound.
Section 1: Chemical Identification
-
Chemical Name: this compound[1]
-
Synonyms: 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride[1]
-
Molecular Weight: 279.06 g/mol [2]
Section 2: Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are its corrosive nature and potential for causing skin sensitization.[2]
Signal Word: Danger [2]
GHS Hazard Classifications
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | 1 | H314 | Causes severe skin burns and eye damage.[2] |
| Skin Sensitization | --- | H317 | May cause an allergic skin reaction.[2] |
| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[5] |
Other Hazards:
-
Reacts violently with water.[6]
-
Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.[6]
-
It is a lachrymator, meaning it can cause tearing.[6]
Section 3: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Physical State | Solid | [3] |
| Melting Point | 37-39°C | [3] |
| Boiling Point | 70-71 °C at 0.5 mmHg | [2][3] |
| Density | 1.597 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.5080 | [2][3] |
| Flash Point | > 110 °C (>230.0 °F) - closed cup | [2] |
Section 4: Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure safety.
Safe Handling Protocols
-
Ventilation: Use only under a chemical fume hood or in a well-ventilated area.[7][8] Ensure appropriate exhaust ventilation at places where dust or vapors are formed.[9]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[7][10] Avoid breathing dust, vapor, mist, or gas.[7][9]
-
Hygienic Practices: Wash hands and face thoroughly after handling.[5][9] Do not eat, drink, or smoke when using this product.[9] Contaminated work clothing should not be allowed out of the workplace.[2]
-
Water-Free Environment: Keep the workplace dry and do not allow the product to come into contact with water.[6]
Storage Conditions
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store in the original packaging.[5]
-
Moisture Sensitivity: This compound is moisture-sensitive; store in a dry place.[6][7] An inert atmosphere is recommended for storage.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1][11]
-
Security: Store locked up or in an area accessible only to qualified or authorized personnel.[6][9]
-
Recommended Temperature: Recommended storage temperature is 2 - 8 °C.[6][9]
Section 5: Exposure Controls and Personal Protection
Engineering Controls
-
Use only under a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[11][12]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles (compliant with EN 166) and a face shield.[2][9]
-
Skin Protection:
-
Hand Protection: Wear protective gloves. Inspect gloves before use and use proper glove removal technique.[7][9]
-
Body Protection: Wear a complete suit protecting against chemicals and long-sleeved clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8][9]
-
-
Respiratory Protection:
Section 6: First-Aid Measures
Immediate medical attention is required for all exposure routes.[7] First-aiders should protect themselves.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If not breathing, give artificial respiration.[7] Immediately call a POISON CENTER or doctor.[5][6]
-
Skin Contact: Take off immediately all contaminated clothing.[5][6] Rinse skin with plenty of water or shower for at least 15 minutes.[6][7] Immediately call a physician.[6]
-
Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] Immediately call an ophthalmologist.[6]
-
Ingestion: Do NOT induce vomiting.[5][7] Rinse mouth with water.[5] Make the victim drink water (two glasses at most).[6] Call a physician or poison control center immediately.[7]
Caption: Emergency first-aid workflow following exposure.
Section 7: Fire-Fighting Measures
-
Extinguishing Media:
-
Specific Hazards:
-
Protective Equipment: Firefighters should stay in the danger area only with a self-contained breathing apparatus and wear suitable protective clothing to prevent skin contact.[6]
Section 8: Accidental Release Measures
Experimental Protocol for Spill Cleanup
-
Initiate Emergency Procedures: Evacuate personnel to safe areas.[8][9] Ensure adequate ventilation.[6][9] Consult an expert.[6]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE as described in Section 5 to avoid contact with the substance and inhalation of dust or vapors.[6][9]
-
Prevent Environmental Contamination: Do not let the product enter drains.[6][9] Cover drains if necessary.[6]
-
Containment and Cleanup:
-
Disposal: Keep the spilled material in suitable, closed containers for disposal.[9] Dispose of the waste in accordance with national and local regulations.[6]
-
Decontaminate Area: Clean the affected area thoroughly.[6]
Caption: Step-by-step workflow for handling a chemical spill.
Section 9: Stability and Reactivity
-
Reactivity: Reacts violently with water.[6]
-
Chemical Stability: Stable under recommended storage conditions.[14]
-
Possibility of Hazardous Reactions: No data available.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[1][11]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products include carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[6]
Section 10: Toxicological Information
-
Acute Toxicity: No quantitative data is available in the provided sources. However, the substance is classified as causing severe skin burns and eye damage, indicating high toxicity upon contact.[2][5] It is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[6]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][5]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to indicate that any components of this product are carcinogenic, mutagenic, or cause reproductive toxicity.[6][9]
-
Symptoms of Exposure: May include a cough, shortness of breath, headache, nausea, and a burning sensation.[6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-クロロ-4-(トリフルオロメチル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 175205-54-6 [m.chemicalbook.com]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.se [fishersci.se]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
The Trifluoromethyl Group: A Key Modulator of Benzenesulfonyl Chloride Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a benzenesulfonyl chloride scaffold dramatically alters its chemical reactivity and physicochemical properties. This modification is a powerful tool in medicinal chemistry and materials science, enabling the fine-tuning of molecular characteristics to achieve desired biological activity or material performance. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in benzenesulfonyl chloride reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of its three fluorine atoms. This strong inductive effect (-I) significantly influences the electron density distribution within the benzenesulfonyl chloride molecule, leading to several key consequences:
-
Activation of the Sulfonyl Chloride Moiety: The CF₃ group withdraws electron density from the aromatic ring and, by extension, from the sulfonyl group (-SO₂Cl). This withdrawal enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[1] Consequently, trifluoromethyl-substituted benzenesulfonyl chlorides are highly reactive reagents for the synthesis of sulfonamides and sulfonate esters.[1]
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution reactions. This is because the reduced electron density of the ring makes it less attractive to incoming electrophiles.
-
Meta-Directing Influence: In electrophilic aromatic substitution reactions, the trifluoromethyl group acts as a meta-director. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for substitution.
Quantitative Analysis of Reactivity
The activating effect of the trifluoromethyl group can be quantified through kinetic studies of nucleophilic substitution reactions. The following table summarizes the second-order rate constants for the chloride-chloride isotopic exchange reaction in a series of substituted benzenesulfonyl chlorides, illustrating the significant rate enhancement conferred by the 3-CF₃ group.
| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂₅) [10⁻⁴ M⁻¹s⁻¹] | Relative Rate (kₓ / kₙ) |
| 4-OCH₃ | 0.23 | 0.12 |
| 4-CH₃ | 0.67 | 0.35 |
| H | 1.91 | 1.00 |
| 4-Cl | 3.55 | 1.86 |
| 3-CF₃ | 18.7 | 9.79 |
| 4-NO₂ | 35.8 | 18.74 |
Data sourced from kinetic studies on the chloride-chloride exchange reaction.
The data clearly demonstrates that the presence of an electron-withdrawing group like trifluoromethyl in the meta position leads to a nearly 10-fold increase in the rate of nucleophilic substitution compared to the unsubstituted benzenesulfonyl chloride. This is consistent with the Hammett equation, which predicts a positive ρ (rho) value for reactions favored by electron-withdrawing substituents.
Mechanistic Insights
The nucleophilic substitution reaction at the sulfonyl sulfur of benzenesulfonyl chlorides is generally considered to proceed through a concerted, SN2-type mechanism. This involves the formation of a trigonal bipyramidal transition state.
The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the sulfonyl group in the transition state, thereby lowering the activation energy and accelerating the reaction rate.
Experimental Protocols
The enhanced reactivity of trifluoromethyl-substituted benzenesulfonyl chlorides makes them valuable reagents in organic synthesis. Below are detailed protocols for the synthesis of a sulfonamide and a sulfonate ester.
Synthesis of N-Benzyl-4-(trifluoromethyl)benzenesulfonamide
This protocol outlines the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with benzylamine to form the corresponding sulfonamide.
Materials:
-
4-(Trifluoromethyl)benzenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (10 mL per mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer, add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-(trifluoromethyl)benzenesulfonamide.
Synthesis of Ethyl 4-(trifluoromethyl)benzenesulfonate
This protocol describes the formation of a sulfonate ester from 4-(trifluoromethyl)benzenesulfonyl chloride and ethanol.
Materials:
-
4-(Trifluoromethyl)benzenesulfonyl chloride
-
Ethanol, anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add anhydrous ethanol (1.1 equivalents) dropwise via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer successively with cold 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 4-(trifluoromethyl)benzenesulfonate.
-
If necessary, purify the product by flash chromatography on silica gel.
Applications in Drug Development
The unique properties imparted by the trifluoromethyl group make trifluoromethyl-substituted benzenesulfonyl chlorides and their derivatives highly valuable in drug discovery and development.
-
Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer in vivo half-life for drug candidates.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.
Conclusion
The trifluoromethyl group is a powerful modulator of reactivity and physicochemical properties in the context of benzenesulfonyl chlorides. Its strong electron-withdrawing nature significantly accelerates the rate of nucleophilic substitution at the sulfonyl sulfur, making these compounds highly efficient reagents for the synthesis of sulfonamides and sulfonate esters. The enhanced lipophilicity and metabolic stability conferred by the CF₃ group are particularly advantageous in the design of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will aid researchers in leveraging the unique characteristics of trifluoromethyl-substituted benzenesulfonyl chlorides for a wide range of applications in chemistry and drug development.
References
An In-depth Technical Guide on the Moisture Sensitivity and Hydrolysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the moisture sensitivity and hydrolytic degradation of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, and understanding its stability in the presence of moisture is critical for its handling, storage, and application in synthetic protocols. This document consolidates information on the reactivity of substituted benzenesulfonyl chlorides, outlines the mechanism of hydrolysis, presents comparative kinetic data, and details experimental methodologies for assessing hydrolytic stability.
Introduction
This compound is a highly reactive molecule utilized in the synthesis of a variety of organic compounds. Its utility stems from the presence of the sulfonyl chloride functional group, which is an excellent leaving group in nucleophilic substitution reactions. However, this reactivity also renders the compound susceptible to hydrolysis. The presence of two electron-withdrawing substituents on the aromatic ring, a chloro group and a trifluoromethyl group, significantly enhances the electrophilicity of the sulfur atom, making it highly prone to nucleophilic attack by water. This guide will delve into the chemical principles governing this instability and provide practical information for professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175205-54-6 | N/A |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | N/A |
| Molecular Weight | 279.06 g/mol | N/A |
| Appearance | Light orange to Yellow to Green clear liquid | [1] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 70-71 °C at 0.5 mmHg | [1] |
| Density | 1.597 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5080 | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Moisture Sensitivity and Hydrolysis
Qualitative Assessment of Reactivity
This compound is explicitly designated as "Moisture Sensitive".[1] The high reactivity towards water is a direct consequence of the electronic effects of the substituents on the benzene ring. Both the chloro and the trifluoromethyl groups are strongly electron-withdrawing. This inductive and mesomeric withdrawal of electron density from the sulfonyl chloride moiety increases the partial positive charge on the sulfur atom, making it a hard electrophile and thus highly susceptible to attack by nucleophiles such as water.
The hydrolysis reaction results in the formation of the corresponding 2-chloro-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid, as depicted in the reaction scheme below:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents. This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The targeted synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization. 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a key building block in this pursuit. Its distinct substitution pattern—a chloro group at the 2-position and a trifluoromethyl group at the 4-position—provides a scaffold for modulating the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity. These application notes provide a comprehensive guide to the synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and data on the characterization of these compounds.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent displacement of the chloride leaving group and the elimination of a proton, typically facilitated by a base, results in the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.
Experimental Protocols
Two generalized protocols are provided below: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Standard Synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Microwave-safe reaction vessel with a stir bar
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 equivalent) followed by this compound (1.0 equivalent).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific substrate.
-
Workup: After the vessel has cooled to room temperature, treat the reaction mixture with n-hexane and allow it to stand.
-
Purification: The resulting crystalline product can be collected by filtration, washed with cold n-hexane, and dried to yield the final sulfonamide.
Data Presentation
The following tables summarize representative data for the synthesis of sulfonamides using sulfonyl chlorides with similar electronic and steric properties to this compound. This data can serve as a useful reference for predicting reaction outcomes and for the design of new synthetic targets.
Table 1: Synthesis of N-Aryl Sulfonamides
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminothiazole | 4-(Trifluoromethyl)benzenesulfonyl chloride | Na₂CO₃ | Dichloromethane | - | 44 | |
| 2 | Aniline | Benzenesulfonyl chloride | Pyridine | Acetone | - | - | |
| 3 | Substituted Anilines | Benzenesulfonyl chloride | - | Methanol | - | - |
Note: Specific reaction times and yields for entries 2 and 3 were not detailed in the referenced abstracts.
Table 2: Characterization Data for a Representative Sulfonamide
| Compound | Formula | MW | Appearance | MP (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | HRMS-TOF [M+Na]+ |
| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | C₁₀H₇F₃N₂O₂S₂ | 324.31 | Off-white solid | 199-200 | 12.94 (s, 1H), 8.01 (d, J=8.2 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H), 7.29 (d, J=4.6 Hz, 1H), 6.88 (d, J=4.6 Hz, 1H) | 169.3, 146.2, 131.8 (q, ²JCF=32 Hz), 126.7, 126.3 (q, ³JCF=4 Hz), 124.7, 123.6 (q, ¹JCF=271 Hz), 108.9 | 330.9789 (Calcd. 330.9793) |
Data from the synthesis of a structurally related sulfonamide.
Visualizations
Reaction Scheme
Application Notes & Protocols: Sulfonylation of Primary Amines with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry. The sulfonamide functional group is a key component in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] This document provides a detailed protocol for the sulfonylation of primary amines using 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a common building block in the development of novel pharmaceutical candidates. The protocol outlines a standard and reliable method for achieving high yields of the desired mono-sulfonated product while minimizing common side reactions.
Reaction Principles and Mechanism
The reaction proceeds through a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride.[1] The primary amine, acting as a nucleophile, attacks the sulfur atom, leading to a tetrahedral intermediate.[1] A base, such as pyridine or triethylamine, facilitates the subsequent elimination of a chloride ion and a proton to yield the stable sulfonamide product. The base is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: General reaction scheme for the sulfonylation of a primary amine.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary amine substrates.
3.1 Materials and Equipment
-
Reagents:
-
Primary amine (1.0 eq)
-
This compound (1.0 eq) [CAS: 175205-54-6]
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
3.2 Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in a suitable anhydrous solvent like dichloromethane (~0.1 M concentration).[2]
-
Addition of Base: Add the base, such as anhydrous pyridine (1.5 eq), to the solution.[1][2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[2]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirred amine solution over 30-60 minutes using a dropping funnel or syringe pump.[1][2] A slow addition rate is crucial to prevent the formation of di-sulfonylated byproducts.[2]
-
Reaction: Stir the mixture at 0 °C for 1-2 hours after the addition is complete.[2] Then, allow the reaction to warm to room temperature and continue stirring for an additional 2-24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water or a saturated aqueous solution of NH₄Cl.[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1][2]
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamide.[2]
Data Presentation
The following table summarizes expected outcomes for the sulfonylation of various primary amines with aryl sulfonyl chlorides under the conditions described. Yields are illustrative and may vary based on the specific substrate and reaction scale.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%)[1] |
| 1 | Aniline | Pyridine | Dichloromethane | RT | 12 | >95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | RT | 6 | 80-90 |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Troubleshooting and Optimization
-
Di-sulfonylation: The most common side reaction is the formation of a di-sulfonylated product, R-N(SO₂Ar)₂. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[2]
-
Prevention:
-
Slow Addition: Add the sulfonyl chloride solution slowly to keep its concentration low.[2]
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1 eq) relative to the sulfonyl chloride (1.0 eq).
-
Base Selection: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of stronger, non-hindered bases.[2]
-
Temperature Control: Perform the addition at 0 °C or lower to reduce the rate of the undesired second reaction.[2]
-
-
-
Low Yield: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride. The reaction time may also need to be extended for less nucleophilic amines.
Safety Information
-
This compound: This reagent is corrosive. It causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317). Handle with extreme care in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
General Precautions: Primary amines and bases like pyridine can be toxic and volatile. All operations should be carried out in a well-ventilated fume hood.
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
FT-IR: Look for characteristic bands at ~3370-3260 cm⁻¹ (N-H stretching), ~1170-1120 cm⁻¹ (-N-S=O), and ~1070-1010 cm⁻¹ (S=O).[3]
-
NMR (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized sulfonamide.[3]
References
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS: 175205-54-6) as a key building block in medicinal chemistry and drug discovery. This reagent is particularly valuable for the synthesis of novel sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities.
Introduction to this compound
This compound is a highly reactive organosulfur compound. Its utility in drug discovery stems from the presence of three key functional features:
-
Sulfonyl Chloride Moiety (-SO₂Cl): This group is a potent electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for the synthesis of a diverse range of therapeutic agents.
-
Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule. It is known to increase metabolic stability, improve membrane permeability due to its lipophilicity, and enhance binding affinity to biological targets.
-
Chloro Group (-Cl): The chloro substituent provides an additional point for modifying the electronic properties of the benzene ring and can influence the overall physicochemical properties of the final compound.
Key Application: Synthesis of Bioactive Sulfonamides
The primary application of this compound in medicinal chemistry is in the synthesis of N-substituted sulfonamides. This reaction, often referred to as sulfonylation, is a robust and versatile method for linking the 2-chloro-4-(trifluoromethyl)phenylsulfonyl moiety to a variety of molecular scaffolds, particularly those containing amine functional groups.
A notable example of its application is in the synthesis of N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides, which have been investigated as inhibitors of serum and glucocorticoid regulated kinase (SGK).[1] SGK-1 is a serine/threonine kinase that plays a role in various cellular processes, and its dysregulation has been implicated in several diseases.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides.
Experimental Protocols
The following are representative protocols for the synthesis of sulfonamides using this compound. These are based on general procedures for sulfonamide synthesis and should be optimized for specific substrates.
Protocol 1: Standard Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamide
This protocol is adapted from general procedures for the synthesis of N-phenylsulfonamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline) (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add this compound (1.0 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Data Presentation
Quantitative data such as reaction yields and the biological activity of the resulting compounds are crucial for evaluating the success of the synthesis and the potential of the synthesized molecules as drug candidates.
Table 1: Synthesis and Biological Activity of a Representative Sulfonamide
| Entry | Starting Amine | Product | Reaction Yield (%) | Biological Target | IC₅₀ (nM) |
| 1 | 4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)aniline | N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2-chloro-4-(trifluoromethyl)benzenesulfonamide | Data not available in the cited patent[1] | SGK-1 | Data not available in the cited patent[1] |
Note: While the synthesis of this compound is described in patent US9221828B2, specific yield and IC₅₀ values are not provided in the public document.
Visualization of a Relevant Signaling Pathway
Derivatives of this compound have been synthesized as inhibitors of SGK-1. The diagram below illustrates a simplified SGK-1 signaling pathway.
Caption: Simplified SGK-1 signaling pathway and the point of inhibition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide derivative using this compound.
Caption: General workflow for sulfonamide synthesis and purification.
References
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride as a versatile chemical intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant compounds. Detailed experimental protocols, data tables, and workflow diagrams are presented to facilitate its use in a research and development setting.
Introduction
This compound is a valuable reagent in medicinal chemistry and drug discovery. The presence of both a chloro and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of its derivatives. The electron-withdrawing nature of these substituents enhances the reactivity of the sulfonyl chloride group, making it an excellent electrophile for reactions with various nucleophiles. This reactivity profile allows for the facile synthesis of a diverse range of sulfonamides and sulfonate esters, which are key pharmacophores in numerous therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary and secondary amines. This reaction is a robust and widely used method for constructing the sulfonamide linkage, a critical functional group in a variety of biologically active molecules.[2]
Derivatives of this intermediate have been investigated for a range of pharmacological activities. For instance, certain 2-(trifluoromethyl)benzenesulfonamide derivatives have been explored as URAT1 inhibitors, suggesting potential therapeutic applications in conditions associated with high uric acid levels, such as gout and hyperuricemia.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound and a Primary Sulfonamide Derivative
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 175205-54-6 | C₇H₃Cl₂F₃O₂S | 279.06 | N/A |
| 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | 146533-47-3 | C₇H₅ClF₃NO₂S | 259.63 | 169-171 |
Table 2: Summary of a Generic Sulfonamide Synthesis Reaction
| Entry | Amine | Base | Solvent | Reaction Conditions | Typical Yield (%) |
| 1 | Primary/Secondary Aliphatic or Aromatic Amine | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to room temperature, 12-24 h | 60-95 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamides
This protocol is adapted from a general procedure for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides and can be optimized for specific amine substrates.[4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-chloro-4-(trifluoromethyl)benzenesulfonamide.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Logical Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Potential Signaling Pathway Inhibition
While specific signaling pathway data for derivatives of this compound is limited, the general class of sulfonamides is known to target various biological pathways. For example, some sulfonamides act as inhibitors of dihydropteroate synthase in bacteria, while others can inhibit carbonic anhydrase or act on ion channels. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a drug candidate synthesized using this intermediate, based on the known activities of other sulfonamides.
Caption: Potential inhibition of a cellular signaling cascade.
References
Application Note: High-Yield Synthesis of Sulfonate Esters Using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of sulfonate esters via the reaction of an alcohol with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. Sulfonate esters are critical intermediates in drug development and organic synthesis, serving as excellent leaving groups for nucleophilic substitution and elimination reactions. The described methodology is robust, offering high yields and purity, making it suitable for a wide range of research and development applications.
Introduction
The transformation of alcohols into sulfonate esters is a fundamental reaction in organic chemistry. This conversion "activates" the hydroxyl group, transforming it from a poor leaving group into a highly effective one, facilitating subsequent nucleophilic substitution or elimination reactions.[1] Arylsulfonyl chlorides, such as this compound, are powerful reagents for this purpose. The presence of electron-withdrawing groups, like the chloro and trifluoromethyl substituents on the benzene ring, enhances the electrophilicity of the sulfur atom, promoting a rapid and efficient reaction with alcohols. This protocol details a representative procedure for this transformation, which can be adapted for various primary and secondary alcohols.
Data Presentation
The following table summarizes typical quantitative data for the sulfonylation of a secondary alcohol using a substituted benzenesulfonyl chloride, based on a similar reported procedure.
| Parameter | Value |
| Reactants | |
| Alcohol (e.g., Isopropanol) | 1.2 mmol |
| Sulfonyl Chloride | 1.0 mmol |
| Base (e.g., Triethylamine) | 2.0 mmol |
| Solvent (e.g., Acetonitrile) | 2 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 25 °C) |
| Reaction Time | 24 hours |
| Product | |
| Isolated Yield | ~77% (based on a similar reported procedure) |
Note: The data is adapted from a procedure using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and 1-methylpiperidin-4-ol, which is expected to have similar reactivity.
Experimental Protocol
This section provides a detailed methodology for the synthesis of a sulfonate ester from an alcohol and this compound.
Materials
-
Alcohol (e.g., Isopropanol)
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.2 mmol) and anhydrous acetonitrile (2 mL).
-
Addition of Base: Add triethylamine (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (1 mL) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure sulfonate ester.
-
Visualization of the Experimental Workflow
References
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom on the benzene ring can impart desirable properties to the final active ingredient, such as enhanced biological activity, metabolic stability, and lipophilicity, which can improve formulation and uptake by target organisms.[1] This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a model sulfonamide-based agrochemical.
The reactivity of the sulfonyl chloride group is central to its application, readily reacting with nucleophiles such as amines and anilines to form stable sulfonamide linkages.[2][3] This chemistry is a cornerstone in the development of various herbicides and fungicides.[4][5]
Application in the Synthesis of a Model Fungicide
This section details the synthesis of a hypothetical, yet representative, N-(aryl)-2-chloro-4-(trifluoromethyl)benzenesulfonamide, a class of compounds known to exhibit fungicidal activity. The described protocol is based on established synthetic methodologies for analogous agrochemicals.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a model fungicide.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-chloro-4-(trifluoromethyl)benzenesulfonamide
This protocol describes a common method for the synthesis of sulfonamides from sulfonyl chlorides and anilines.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 175205-54-6 | 279.07 | 2.79 g | 10.0 |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | 123.15 | 1.23 g | 10.0 |
| Pyridine | 110-86-1 | 79.10 | 1.58 mL | 20.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | 50 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (2.79 g, 10.0 mmol) and 4-methoxyaniline (1.23 g, 10.0 mmol) in 50 mL of dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.58 mL, 20.0 mmol) dropwise to the stirred solution over 10 minutes. The pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 50 mL of 1 M HCl to remove excess pyridine, 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-2-chloro-4-(trifluoromethyl)benzenesulfonamide.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | Dependent on the specific product; can be determined by DSC or melting point apparatus. |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings and the methoxy group. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
Workflow and Logic
The synthesis and application of an agrochemical derived from this compound follows a logical progression from initial synthesis to biological testing.
Caption: A typical workflow for agrochemical development.
Mechanism of Action: A Potential Signaling Pathway
Many sulfonamide-based fungicides act by inhibiting specific enzymes essential for fungal growth. For instance, some are known to inhibit enzymes in the amino acid biosynthesis pathway or disrupt cell division. While the specific target of our model compound is hypothetical, a plausible mechanism could involve the inhibition of a key fungal enzyme.
Caption: Inhibition of a key fungal enzyme pathway.
Disclaimer: The experimental protocol and mechanism of action described are representative and intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0193390B1 - An n-(2-chloro-4-trifluoromethylphenyl)-3-trifluoromethyl-benzenesulfonamide derivative, process of preparing it and agricultural fungicide containing it - Google Patents [patents.google.com]
- 5. Fomesafen - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coupling of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coupling reaction between 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride and various alcohols. This reaction is a key transformation for the synthesis of sulfonate esters, which are versatile intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and can be instrumental in the construction of complex molecular architectures.
Introduction
The sulfonylation of alcohols is a fundamental reaction in organic chemistry that converts a hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. This activation of the alcohol functionality opens up pathways for a wide range of nucleophilic substitution and elimination reactions. This compound is a valuable reagent in this context, offering unique electronic properties due to the presence of the chloro and trifluoromethyl substituents on the aromatic ring. These electron-withdrawing groups enhance the electrophilicity of the sulfur atom, potentially influencing reaction rates and selectivity. The resulting 2-chloro-4-(trifluoromethyl)benzenesulfonate esters are stable and can be isolated, purified, and used in subsequent synthetic steps.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. A base is typically required to neutralize the hydrogen chloride generated during the reaction.
Caption: General reaction for the sulfonylation of an alcohol.
Key Reaction Parameters
The success of the coupling reaction is dependent on several factors, including the choice of base, solvent, reaction temperature, and the nature of the alcohol.
-
Base: A non-nucleophilic organic base is crucial to scavenge the HCl produced. Common choices include pyridine and triethylamine (Et3N). Pyridine can also act as a solvent. The use of a slight excess of the base is typical to ensure complete neutralization.
-
Solvent: Aprotic solvents are generally used to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), acetonitrile, and toluene are common choices.[1] For reactions using pyridine as a base, it can also serve as the solvent.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Alcohol Reactivity: Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols are often unreactive under these conditions and may undergo elimination side reactions.
Experimental Protocols
The following are generalized protocols for the coupling of this compound with primary and secondary alcohols.
Protocol 1: General Procedure using Triethylamine in Dichloromethane
This protocol is suitable for a wide range of primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonate ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Procedure using Pyridine as Base and Solvent
This protocol is often used for less reactive alcohols.
Materials:
-
This compound
-
Alcohol
-
Pyridine, anhydrous
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with cold 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
Data Presentation: Reaction Conditions Summary
The following table provides a template for summarizing the experimental conditions for the coupling of this compound with various alcohols.
| Entry | Alcohol | Sulfonyl Chloride (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol (e.g., Ethanol) | 1.1 | Et3N (1.2) | DCM | 0 to RT | 4 | |
| 2 | Secondary Alcohol (e.g., Isopropanol) | 1.1 | Et3N (1.2) | DCM | 0 to RT | 16 | |
| 3 | Benzyl Alcohol | 1.1 | Pyridine | Pyridine | 0 to RT | 12 | |
| 4 |
Yields are to be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2-chloro-4-(trifluoromethyl)benzenesulfonate ester.
Caption: A typical experimental workflow for sulfonylation.
Troubleshooting and Side Reactions
-
Formation of Alkyl Chloride: In some cases, particularly with reactive alcohols or in the presence of excess pyridine and high temperatures, the initially formed sulfonate ester can be converted to the corresponding alkyl chloride through nucleophilic attack by the chloride ion.[2]
-
Incomplete Reaction: For sterically hindered or less reactive alcohols, the reaction may be sluggish. In such cases, extending the reaction time, increasing the temperature, or using a more potent catalyst may be necessary.
-
Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, reducing the yield of the desired ester. Therefore, the use of anhydrous solvents and reagents is critical.
Conclusion
The coupling of this compound with alcohols provides an efficient method for the synthesis of the corresponding sulfonate esters. These protocols offer a general guideline for performing this transformation. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. The resulting sulfonate esters are valuable intermediates for further synthetic manipulations in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for Large-Scale Synthesis and Reactions of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride and its subsequent reactions to form sulfonamides and sulfonate esters. The protocols are based on established chemical principles and patent literature, offering guidance for process development and scale-up.
I. Large-Scale Synthesis of this compound
The predominant industrial synthesis of this compound is a multi-step process commencing with 2-chlorobenzotrifluoride. This route involves nitration, reduction of the nitro group to an amine, diazotization of the amine, and finally, a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality. An alternative, though less detailed in public literature, is the direct chlorosulfonylation of 1-chloro-4-(trifluoromethyl)benzene.
A. Multi-Step Synthesis from 2-Chlorobenzotrifluoride
This synthetic pathway is a robust method for producing high-purity this compound. The overall process is outlined below, with detailed protocols for each step.
Caption: Multi-step synthesis of this compound.
Experimental Protocols:
Step 1: Nitration of 2-Chlorobenzotrifluoride
-
Objective: To introduce a nitro group onto the benzene ring of 2-chlorobenzotrifluoride.
-
Reaction: 2-Chlorobenzotrifluoride + HNO₃/H₂SO₄ → 2-Chloro-5-nitrobenzotrifluoride + H₂O
-
Procedure:
-
Charge a suitable reactor with a nitrating mixture of nitric acid and sulfuric acid.
-
Cool the mixture to a temperature between 0°C and 40°C.
-
Slowly add 2-chlorobenzotrifluoride to the nitrating mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction mixture by pouring it onto ice.
-
Separate the organic layer, which contains the crude 2-Chloro-5-nitrobenzotrifluoride.
-
Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride
-
Objective: To reduce the nitro group to an amino group, forming 2-Chloro-4-(trifluoromethyl)aniline.
-
Reaction: 2-Chloro-5-nitrobenzotrifluoride + Fe/NH₄Cl (or catalytic hydrogenation) → 2-Chloro-4-(trifluoromethyl)aniline
-
Procedure (Iron Reduction):
-
Prepare a slurry of iron powder and a catalyst such as ammonium chloride in a protic solvent like ethanol/water.
-
Heat the slurry to a temperature between 50°C and 70°C.
-
Slowly add the crude 2-Chloro-5-nitrobenzotrifluoride from the previous step.
-
Monitor the reaction until completion.
-
Filter the reaction mixture to remove iron sludge.
-
Isolate the 2-Chloro-4-(trifluoromethyl)aniline from the filtrate. A patent reported a yield of 55% for this step.[1]
-
Step 3: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
-
Objective: To convert the primary amine into a diazonium salt, a reactive intermediate for the subsequent Sandmeyer-type reaction.
-
Reaction: 2-Chloro-4-(trifluoromethyl)aniline + NaNO₂ + HCl → [Ar-N₂]⁺Cl⁻ + 2H₂O
-
Procedure:
Step 4: Sulfonation (Sandmeyer-type Reaction)
-
Objective: To replace the diazonium group with a sulfonyl chloride group.
-
Reaction: [Ar-N₂]⁺Cl⁻ + SO₂ + CuCl → this compound + N₂
-
Procedure:
-
In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a catalytic amount of cuprous chloride.
-
Maintain the temperature of this solution between 25°C and 30°C.[1]
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.
-
After the addition is complete, allow the reaction to proceed until the evolution of nitrogen gas ceases.
-
The crude this compound is then isolated.
-
Step 5: Purification
-
Objective: To obtain high-purity this compound.
-
Procedure:
-
Distillation: The crude product is subjected to vacuum distillation to remove volatile impurities.
-
Recrystallization: The distilled product is further purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane or petroleum ether, to achieve a purity of >98%.[1]
-
Quantitative Data Summary for Multi-Step Synthesis:
| Step | Key Reactants | Key Reagents/Catalysts | Temperature (°C) | Reported Yield | Purity | Reference |
| Nitration | 2-Chlorobenzotrifluoride | HNO₃/H₂SO₄ | 0 - 40 | Not specified | - | [1] |
| Reduction | 2-Chloro-5-nitrobenzotrifluoride | Fe/NH₄Cl or H₂/Catalyst | 50 - 70 | 55% (for aniline) | - | [1] |
| Diazotization | 2-Chloro-4-(trifluoromethyl)aniline | NaNO₂, HCl | -5 - 5 | Not specified | - | [1] |
| Sulfonation | Diazonium salt | SO₂, CuCl | 25 - 30 | Not specified | - | [1] |
| Purification | Crude Product | Ethyl acetate/n-hexane | - | Not specified | >98% | [1] |
II. Reactions of this compound
This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters, which are important moieties in pharmaceuticals and agrochemicals.
A. Synthesis of N-Aryl Sulfonamides
The reaction with primary or secondary amines, particularly anilines, yields N-substituted sulfonamides. This reaction is fundamental in the synthesis of various biologically active compounds.
Caption: General scheme for N-Aryl Sulfonamide synthesis.
Experimental Protocol for N-Aryl Sulfonamide Synthesis (General):
-
Objective: To synthesize an N-aryl sulfonamide from this compound and a primary aromatic amine.
-
Reaction: Ar-SO₂Cl + R-NH₂ + Base → Ar-SO₂-NH-R + Base·HCl
-
Procedure:
-
In a suitable reactor, dissolve the primary amine in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or pyridine).
-
Add a base (e.g., pyridine or triethylamine) to the solution to act as an acid scavenger.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of this compound in the same solvent to the amine solution while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up: a. Quench the reaction with water. b. If a water-immiscible solvent was used, separate the organic layer. c. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and then brine. d. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). e. Remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/heptane) or by column chromatography.
-
Quantitative Data for a Representative N-Aryl Sulfonamide Synthesis:
| Amine | Base | Solvent | Reaction Time | Yield | Purity |
| Aniline | Pyridine | Dichloromethane | 12 h | High (Typical >85%) | >95% (after purification) |
| 4-Fluoroaniline | Triethylamine | Toluene | 8 h | High (Typical >85%) | >95% (after purification) |
B. Synthesis of Sulfonate Esters
The reaction of this compound with phenols in the presence of a base yields sulfonate esters. These compounds are useful intermediates in organic synthesis, particularly in cross-coupling reactions.
Caption: General scheme for Sulfonate Ester synthesis.
Experimental Protocol for Sulfonate Ester Synthesis (General):
-
Objective: To synthesize a sulfonate ester from this compound and a phenol.
-
Reaction: Ar-SO₂Cl + R-OH + Base → Ar-SO₂-OR + Base·HCl
-
Procedure:
-
Dissolve the phenol in a suitable solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with aqueous base).
-
Add a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide).
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of this compound in a suitable solvent.
-
Allow the reaction to stir at room temperature until completion.
-
Work-up: a. Quench the reaction with water. b. Separate the organic layer. c. Wash the organic layer with dilute base (if an organic base was used), followed by water and brine. d. Dry the organic layer over an anhydrous drying agent. e. Remove the solvent under reduced pressure.
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography.
-
Quantitative Data for a Representative Sulfonate Ester Synthesis:
| Phenol | Base | Solvent | Reaction Time | Yield | Purity |
| Phenol | Pyridine | Dichloromethane | 6 h | High (Typical >90%) | >97% (after purification) |
| 4-Methoxyphenol | NaOH | Dichloromethane/Water | 4 h | High (Typical >90%) | >97% (after purification) |
III. Safety Considerations
-
This compound is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions involving nitrating mixture are highly exothermic and require strict temperature control.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation.
-
The reactions generate HCl gas , which should be scrubbed or vented to a safe location.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Large-scale synthesis should only be performed by experienced chemists in a facility equipped for such work, with all necessary safety precautions in place. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride as a key starting material for the synthesis of diverse and biologically active heterocyclic compounds. Detailed experimental protocols and quantitative data are presented to facilitate the application of this versatile building block in research and drug discovery.
Introduction
This compound is a valuable reagent in organic synthesis, featuring a highly reactive sulfonyl chloride group and a substituted phenyl ring bearing both a chloro and a trifluoromethyl substituent. These features make it an attractive starting point for the construction of a variety of heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the sulfonyl chloride, while the chloro substituent can serve as a handle for further functionalization or influence the regioselectivity of cyclization reactions. The resulting heterocyclic compounds, particularly those containing the 2-chloro-4-(trifluoromethyl)phenyl moiety, have shown promise as antimicrobial agents.
I. Synthesis of Tetrahydropyrimidine Derivatives
One of the key applications of this building block is in the synthesis of substituted tetrahydropyrimidines, a class of compounds known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis proceeds via a multi-component Biginelli reaction, starting from an N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide intermediate.
Protocol 1: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide
This protocol describes the synthesis of the key intermediate required for the subsequent Biginelli reaction.
Reaction Scheme:
Figure 1: Synthesis of the key oxobutanamide intermediate.
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Toluene
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-chloro-4-(trifluoromethyl)aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) in toluene (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold toluene, and dried under vacuum to afford the desired N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide.
Protocol 2: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-4-(substituted phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamides
This protocol details the one-pot, three-component Biginelli reaction to construct the tetrahydropyrimidine core.[2][3]
Reaction Scheme:
Figure 2: The Biginelli reaction for tetrahydropyrimidine synthesis.
Materials:
-
N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M)
-
Substituted benzaldehyde (0.01 M)
-
Urea (0.015 M)
-
Ethanol (30 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, a substituted benzaldehyde, and urea is prepared in ethanol in a round-bottom flask.[3]
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.[3]
-
The reaction mixture is heated under reflux for 10 to 12 hours.[3]
-
The progress of the reaction is monitored by TLC.[3]
-
After completion, the reaction mixture is allowed to cool to room temperature and is then left to stand for 24 hours.[3]
-
The resulting crystalline product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[3]
Quantitative Data:
The following table summarizes the yields and melting points for a selection of synthesized tetrahydropyrimidine derivatives.[3]
| Compound ID | Substituted Benzaldehyde | Yield (%) | Melting Point (°C) |
| 3a | Benzaldehyde | 72 | 215 |
| 3c | 4-Chlorobenzaldehyde | 78 | 225 |
| 3e | 4-Hydroxybenzaldehyde | 65 | 230 |
| 3h | 4-Nitrobenzaldehyde | 75 | 211 |
| 3i | 3-Nitrobenzaldehyde | 70 | 218 |
| 3j | 2-Chlorobenzaldehyde | 68 | 207 |
| 3l | 4-Methylbenzaldehyde | 71 | 221 |
| 3n | 3,4,5-Trimethoxybenzaldehyde | 69 | 228 |
| 3o | 4-(Dimethylamino)benzaldehyde | 66 | 235 |
II. Synthesis of Benzothiadiazine Derivatives
This compound can also be employed in the synthesis of benzothiadiazine derivatives. These seven-membered heterocyclic compounds are of interest due to their potential biological activities. The synthesis involves the reaction of the sulfonyl chloride with a suitable binucleophile, such as a substituted o-phenylenediamine, leading to cyclization.
Protocol 3: General Procedure for the Synthesis of Substituted Benzothiadiazines
Reaction Scheme:
References
Application Notes and Protocols for the Use of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multistep organic synthesis, particularly within drug discovery and development, the selective protection and deprotection of amine functionalities is a critical strategy. The choice of a suitable protecting group is dictated by its ease of installation, stability under various reaction conditions, and facile, selective removal. The 2-chloro-4-(trifluoromethyl)benzenesulfonyl (CTBS) group is an emerging protecting group for primary and secondary amines. The presence of two strong electron-withdrawing groups, a chlorine atom at the ortho position and a trifluoromethyl group at the para position, significantly influences the properties of the resulting sulfonamide. These groups render the sulfur atom of the corresponding sulfonyl chloride highly electrophilic for an efficient protection step and facilitate the cleavage of the nitrogen-sulfur bond during deprotection, typically under milder conditions than those required for traditional sulfonyl protecting groups like tosyl (Ts).
This document provides detailed application notes and experimental protocols for the use of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (CTBS-Cl) as a protecting group for amines.
Core Advantages of the CTBS Protecting Group
-
High Stability: The resulting CTBS-amides are robust and stable to a wide range of reaction conditions, including acidic and some reductive environments, where other protecting groups like Boc might be labile.
-
Facilitated Cleavage: Compared to the highly stable tosyl group, the electron-deficient nature of the CTBS aromatic ring makes the sulfonamide susceptible to cleavage under relatively mild nucleophilic or reductive conditions.
-
Orthogonality: The CTBS group offers potential orthogonality with other common amine protecting groups, such as Boc, Fmoc, and Cbz, allowing for more complex and efficient synthetic strategies.
-
Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification by recrystallization.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the protection of amines with CTBS-Cl and the subsequent deprotection of the CTBS-amide. The data is based on general procedures for sulfonamide formation and cleavage of electron-deficient sulfonamides. Optimization may be required for specific substrates.
Table 1: Protection of Amines using this compound
| Amine Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine (1.5-2.0) | Dichloromethane | 0 to 25 | 1-4 | >90 |
| Secondary Aliphatic | Triethylamine (1.5) | Dichloromethane | 25 | 2-6 | >85 |
| Aniline | Pyridine (2.0) | Dichloromethane | 25 | 3-8 | >80 |
| Hindered Amine | DMAP (cat.), Et3N (2.0) | Acetonitrile | 50 | 12-24 | 60-80 |
Table 2: Deprotection of 2-Chloro-4-(trifluoromethyl)benzenesulfonamides
| Deprotection Method | Reagents (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Thiol-mediated (Mild) | Thiophenol (3.0), K₂CO₃ (3.0) | DMF | 25 | 2-6 | >85 | Effective for primary and secondary sulfonamides. |
| Reductive (Dissolving Metal) | Mg powder (10.0), Methanol | Methanol | 25 to 50 | 1-3 | >90 | Powerful and general method, but may affect other functional groups. |
| Strong Acid (Harsh) | HBr (33% in Acetic Acid), Phenol (scavenger) | Acetic Acid | 70-100 | 6-12 | 50-70 | Conditions are harsh and may not be suitable for complex molecules. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of a 2-chloro-4-(trifluoromethyl)benzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (CTBS-Cl, 1.05 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution and stir for 5 minutes.
-
Add CTBS-Cl portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a CTBS-protected Amine using Thiophenol
This protocol details the mild cleavage of the CTBS group using a thiol nucleophile.
Materials:
-
N-protected CTBS-amide (1.0 equiv)
-
Thiophenol (3.0 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
To a solution of the CTBS-protected amine in DMF (0.2-0.5 M) in a round-bottom flask, add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.
-
Extract the aqueous layer with the organic solvent (3 x volume).
-
Combine the organic layers and wash with water (2 x volume) and brine (1 x volume) to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Reductive Cleavage of a CTBS-protected Amine using Mg/MeOH
This protocol describes a potent reductive method for the cleavage of the CTBS group.
Materials:
-
N-protected CTBS-amide (1.0 equiv)
-
Magnesium (Mg) turnings or powder (10.0 equiv)
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate
Procedure:
-
Suspend the CTBS-protected amine in anhydrous methanol (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add magnesium turnings to the suspension. The reaction is often exothermic.
-
Stir the mixture at room temperature or gently heat to 50 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography.
Visualizations
Caption: General mechanism for the protection of an amine with CTBS-Cl.
Caption: Decision workflow for the deprotection of CTBS-amides.
Caption: Example of an orthogonal protection strategy using CTBS and Boc.
Troubleshooting & Optimization
Technical Support Center: Sulfonylation Reactions with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in sulfonylation reactions using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my sulfonylation reaction with this compound?
A1: Low yields in sulfonylation reactions can be attributed to several factors. The primary culprits often include the purity of your starting materials, suboptimal reaction conditions (such as the choice of base, solvent, and temperature), and the inherent reactivity of your substrate. This compound is an activated sulfonyl chloride due to the electron-withdrawing trifluoromethyl group, but it also presents steric hindrance from the ortho-chloro substituent, which can affect the reaction rate and yield.[1] Additionally, side reactions such as hydrolysis of the sulfonyl chloride or bis-sulfonylation of primary amines can consume starting materials and reduce the yield of the desired product.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.[2]
-
Bis-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated byproduct, particularly in the presence of a strong base.
-
Reaction with Solvent: Certain solvents can react with the sulfonyl chloride under the reaction conditions. Protic solvents, for instance, may react with the sulfonyl chloride.
Q3: How does the structure of this compound affect its reactivity?
A3: The reactivity of this sulfonyl chloride is influenced by two main structural features:
-
Electron-withdrawing Trifluoromethyl Group: The -CF3 group at the para-position strongly withdraws electron density from the benzene ring, making the sulfur atom of the sulfonyl chloride more electrophilic and thus more reactive towards nucleophiles.[3]
-
Ortho-Chloro Group: The chlorine atom at the ortho-position creates steric hindrance around the sulfur center, which can impede the approach of bulky nucleophiles and slow down the reaction rate.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction is showing very low conversion to the desired sulfonamide or sulfonate ester. What should I investigate first?
A: Begin by systematically evaluating your starting materials and reaction setup.
-
Reagent Quality:
-
Sulfonyl Chloride: Ensure the this compound is of high purity and has not been degraded by moisture. It is a moisture-sensitive solid.[3]
-
Nucleophile (Amine/Alcohol): Verify the purity and dryness of your amine or alcohol.
-
Solvent and Base: Use anhydrous solvents and ensure your base has not been compromised by atmospheric moisture.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy, especially if steric hindrance is a factor.[1]
-
Base Selection: The choice of base is critical. For sterically hindered substrates, a non-nucleophilic, sterically unhindered base may be preferable.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide a general guide to optimizing your reaction conditions. The yields are illustrative and will vary depending on the specific substrates used.
Table 1: Qualitative Impact of Common Bases on Sulfonylation Yield
| Base | Type | pKa of Conjugate Acid | Typical Observations | Recommendations |
| Pyridine | Weak, Nucleophilic | ~5.2 | Often used as both base and solvent; can be slow. | A good starting point, especially for less hindered nucleophiles. |
| Triethylamine (TEA) | Strong, Non-nucleophilic, Hindered | ~10.7 | Commonly used; its bulk can sometimes exacerbate steric issues.[1] | Effective for many reactions; consider a less hindered base if yields are low. |
| Diisopropylethylamine (DIPEA) | Strong, Non-nucleophilic, Highly Hindered | ~10.7 | Useful when the nucleophile is sensitive to alkylation. | Recommended for sterically demanding situations. |
| Sodium Carbonate (Na2CO3) | Inorganic, Weak | ~10.3 | Used in aqueous or biphasic systems. | A cost-effective and mild option for certain applications. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~35 | Used to deprotonate alcohols and some amines; requires anhydrous conditions. | Effective for forming alkoxides for sulfonate ester synthesis. |
Table 2: Influence of Solvent on Sulfonylation Reactions
| Solvent | Type | Dielectric Constant | General Suitability |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | Excellent general-purpose solvent; good solubility for many reactants.[4] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | Good for many reactions, but can be slow.[4] |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | Can be effective, but may lead to lower yields in some cases.[4] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Useful for poorly soluble substrates or sluggish reactions. |
| Pyridine | Protic, Polar | 12.4 | Can act as both solvent and base. |
Issue 2: Formation of Multiple Products
Q: I am observing multiple spots on my TLC, making purification difficult. What are the likely side products and how can I minimize them?
A: The formation of multiple products is often due to side reactions.
-
Bis-sulfonylation of Primary Amines:
-
Problem: A primary amine reacts twice with the sulfonyl chloride.
-
Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration. Consider using a weaker or more sterically hindered base.
-
-
Hydrolysis of Sulfonyl Chloride:
-
Problem: The sulfonyl chloride reacts with water to form the corresponding sulfonic acid.
-
Solution: Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize contact time with aqueous solutions and perform extractions quickly at low temperatures.[2]
-
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.5 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Sulfonylation of an Alcohol
-
Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Sulfonyl Chloride: Cool the resulting alkoxide solution back to 0 °C. Dissolve this compound (1.2 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the stirred alkoxide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield sulfonylation.
General Experimental Workflow
Caption: General experimental workflow for sulfonylation.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
Common side reactions with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride and how to avoid them
Welcome to the Technical Support Center for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and offer strategies to avoid them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
The most frequently encountered side reactions are the hydrolysis of the sulfonyl chloride and the di-sulfonylation of primary amines. The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the sulfonyl chloride, making it particularly susceptible to these reactions.[1]
Q2: How can I prevent the hydrolysis of this compound?
This compound is sensitive to moisture.[2] Hydrolysis leads to the formation of the corresponding sulfonic acid, which is unreactive towards the desired nucleophilic substitution and can complicate the purification of the final product. To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment.[1][3]
Q3: What is di-sulfonylation and how can I avoid it?
Di-sulfonylation is a side reaction that occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. This results in the formation of a di-sulfonylated amine, R-N(SO₂Ar)₂, instead of the desired mono-sulfonated product, R-NHSO₂Ar. This is more likely to occur if an excess of the sulfonyl chloride and a strong base are used. To prevent this, it is recommended to use a stoichiometric amount or a slight excess of the amine.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
A low or non-existent yield of the target sulfonamide can be attributed to several factors, primarily the degradation of the starting material through hydrolysis or the deactivation of the amine nucleophile.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).- Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1][3] |
| Inactivated Amine | - Protonation of the Amine: The reaction between the sulfonyl chloride and an amine generates hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To counteract this, a base (e.g., pyridine or triethylamine) must be added to the reaction mixture to neutralize the HCl as it is formed.[4] |
| Low Reactivity of the Amine | - Steric Hindrance: Amines that are sterically hindered (bulky) may react slowly. In such cases, gently heating the reaction mixture may be necessary to facilitate the reaction. |
Issue 2: Formation of Multiple Products (Byproducts)
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the formation of byproducts.
| Side Reaction | Mitigation Strategies |
| Di-sulfonylation of Primary Amines | - Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second sulfonylation event.- Slow Addition of Sulfonyl Chloride: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide product.- Choice of Base: Use a non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the sulfonyl chloride. |
| Hydrolysis Product | - As detailed in the "Low or No Yield" section, maintaining strict anhydrous conditions is paramount to preventing the formation of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid.[1][2][3] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization depending on the substrate.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred amine solution.
-
In a separate flame-dried flask, dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture over a period of 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired sulfonylation pathway and the common side reactions.
References
Optimizing base and solvent conditions for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride reactions
Welcome to the technical support center for reactions involving 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is predominantly used as a reagent for the synthesis of sulfonamides and sulfonate esters.[1] Sulfonamides are a critical functional group in medicinal chemistry, found in numerous therapeutic agents.[2] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[3][4]
Q2: Why is a base necessary for sulfonamide synthesis with this reagent?
A2: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Common bases include tertiary amines like triethylamine (TEA) or pyridine. In some cases, an excess of the reacting amine can also serve as the base.[3]
Q3: What are the most common solvents for reactions with this compound?
A3: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[3][5] Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[3][5] For sluggish or challenging reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) may improve solubility and reaction rates.[5]
Q4: Can tertiary amines react with this compound?
A4: Tertiary amines do not form stable sulfonamides because they lack a proton on the nitrogen atom to be eliminated after the initial reaction.[3][4] While they are typically used as non-nucleophilic bases, some tertiary amines can react with sulfonyl chlorides, potentially leading to complex mixtures or promoting the hydrolysis of the sulfonyl chloride.[4][5] If side reactions with a tertiary amine base are suspected, a hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge should be considered.[5]
Q5: How can I monitor the reaction's progress?
A5: The progress of the reaction can be effectively monitored by chromatographic techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] These methods allow you to observe the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the desired sulfonamide product.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue stemming from several potential sources. Use the following diagnostic workflow to identify and solve the problem.
Issue 2: Formation of Multiple Products or Impurities
The appearance of multiple spots on a TLC plate indicates the presence of byproducts. Here are common side reactions and their solutions.
-
Hydrolysis of Sulfonyl Chloride : this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3][5][6]
-
Solution : Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Bis-sulfonylation of Primary Amines : Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base, to form a disulfonamide byproduct (R-N(SO₂Ar)₂).[3][5]
-
Reaction with Tertiary Amine Base : Although used as a base, tertiary amines like triethylamine can sometimes react with the sulfonyl chloride, leading to impurities.[5]
-
Solution : If this is suspected, switch to a non-nucleophilic, sterically hindered base such as 2,6-lutidine or 1,8-Diazabicycloundec-7-ene (DBU).[5]
-
Optimization of Reaction Conditions
The choice of base and solvent can significantly influence reaction outcomes. The following table summarizes common conditions and their applicability.
| Base | Solvent | Typical Temperature | Notes & Recommendations |
| Triethylamine (TEA) | DCM, THF, ACN | 0 °C to RT | Standard, cost-effective choice for most primary and secondary amines. Ensure TEA is dry.[3] |
| Pyridine | DCM, Pyridine | 0 °C to RT | Often used as both base and solvent. Can be effective but may be difficult to remove during workup.[5] |
| Diisopropylethylamine (DIPEA) | DCM, THF | 0 °C to RT | A more sterically hindered base, useful for sensitive substrates to minimize side reactions. |
| 2,6-Lutidine | DCM, THF | RT to 40 °C | A non-nucleophilic base, ideal for preventing side reactions with the base itself.[5] |
| DBU | ACN, DMF | RT to 60 °C | A strong, non-nucleophilic base suitable for deprotonating less nucleophilic amines (e.g., anilines) or accelerating slow reactions.[5] |
| Catalyst | |||
| 4-DMAP (catalytic) | DCM, ACN, THF | 0 °C to RT | Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate of sulfonylation, especially for hindered alcohols or amines.[5][7] |
General Experimental Protocol
This protocol provides a general starting point for the sulfonylation of a primary or secondary amine. It should be optimized for specific substrates.
Detailed Steps:
-
Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[5]
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.[3]
-
Reagent Addition : In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.[5] Add this solution dropwise to the cooled amine solution over 15-30 minutes. A slow addition is critical to control the reaction's exothermicity.[3]
-
Reaction : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion (typically 2-16 hours) by TLC or LC-MS.
-
Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing : Extract the aqueous layer one or two more times with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and finally with brine.[5]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to obtain the final sulfonamide product.
References
How to prevent hydrolysis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is preventing hydrolysis of this compound important during workup?
A1: this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl).[1][2] This hydrolysis leads to a lower yield of the desired product and introduces impurities that can complicate purification. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the benzene ring activates the sulfonyl chloride group, making it particularly reactive towards nucleophiles like water.[2]
Q2: What are the primary signs of significant hydrolysis during my workup?
A2: The most common indicators of hydrolysis include:
-
Lower than expected yield of the desired product.
-
The presence of a highly polar, water-soluble impurity corresponding to the sulfonic acid in analytical data (e.g., TLC, LC-MS).
-
A decrease in the pH of the aqueous layer during extraction due to the formation of HCl.
Q3: Can I use a standard aqueous workup for reactions with this sulfonyl chloride?
A3: While a standard aqueous workup is possible, it must be performed with extreme care to minimize hydrolysis. Key precautions include performing the workup rapidly and at low temperatures (e.g., using ice-cold water and pre-chilled solutions).[3][4] For many aryl sulfonyl chlorides, their low solubility in water can offer some protection against hydrolysis, as they may precipitate from the aqueous mixture.[5] However, a non-aqueous workup is often the preferred method to ensure the highest possible yield and purity.
Q4: What is a non-aqueous workup, and when should I consider it?
A4: A non-aqueous workup avoids the use of water entirely to prevent hydrolysis. This typically involves quenching the reaction with a non-aqueous reagent, followed by filtration and solvent evaporation. This method is highly recommended when the desired product is sensitive to acidic conditions or when maximizing the yield of the sulfonyl chloride-containing product is critical.
Troubleshooting Guides
Issue 1: Low Product Yield Attributed to Hydrolysis During Aqueous Workup
This is a common issue when isolating products from reactions where this compound is a reactant or the desired product.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Prolonged contact with water | Minimize the duration of the aqueous wash. The sulfonyl chloride should be separated from the aqueous phase as quickly as possible.[6] | Reduced formation of the sulfonic acid byproduct, leading to a higher yield. |
| Workup performed at room temperature | Conduct the entire aqueous workup at low temperatures (0-5 °C). Use ice-cold water/brine and perform extractions in a flask cooled in an ice bath.[3] | The rate of hydrolysis is significantly decreased at lower temperatures, preserving the sulfonyl chloride. |
| Acidic conditions promoting hydrolysis | Use a cold, dilute solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃), for the initial wash. This will neutralize any acid present and quench unreacted sulfonyl chloride.[7] | Neutralization of acidic byproducts minimizes acid-catalyzed hydrolysis. |
| Formation of emulsions | Emulsions increase the interfacial area and contact time between the organic and aqueous layers. To break emulsions, add a small amount of brine (saturated NaCl solution).[3] | Faster and cleaner phase separation, reducing the time the sulfonyl chloride is in contact with water. |
Issue 2: Difficulty in Removing the Sulfonic Acid Byproduct After Purification
If hydrolysis has occurred, the resulting sulfonic acid can be challenging to remove due to its high polarity.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient washing with base | If an aqueous workup was performed, ensure thorough washing with a basic solution (e.g., saturated NaHCO₃) to convert the sulfonic acid into its more water-soluble salt. | The deprotonated sulfonic acid (sulfonate salt) will have a much higher affinity for the aqueous phase and will be more effectively removed from the organic layer. |
| Co-elution during column chromatography | The sulfonic acid is very polar and may streak on a silica gel column. Consider flushing the column with a more polar solvent system after your product has eluted to remove the sulfonic acid. Alternatively, a basic wash prior to chromatography is highly recommended. | Cleaner separation of the desired product from the sulfonic acid impurity. |
| Product is also base-sensitive | If your product cannot tolerate a basic wash, consider a non-aqueous workup in future experiments to prevent the formation of the sulfonic acid impurity altogether. | Avoidance of product degradation while still preventing hydrolysis of the sulfonyl chloride. |
Data Presentation
Table 1: First-Order Rate Constants for the Solvolysis of Various 4-Substituted Benzenesulfonyl Chlorides in Water at 15°C
| Substituent (at position 4) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| Methoxy (MeO) | 23.89 |
| Methyl (Me) | 13.57 |
| Hydrogen (H) | 11.04 |
| Bromo (Br) | 7.447 |
| Nitro (NO₂) | 9.373 |
| Data adapted from Robertson, R. E., & Rossall, B. (1971). Canadian Journal of Chemistry, 49(9), 1441-1450.[8] |
Given that both the chloro and trifluoromethyl groups in this compound are strongly electron-withdrawing, its rate of hydrolysis is expected to be significantly higher than that of unsubstituted benzenesulfonyl chloride.
Experimental Protocols
Protocol 1: Optimized Rapid Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous workup is necessary.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. The sulfonyl chloride should be added to the ice mixture, not the other way around.[6] Maintain the temperature below 5 °C.
-
Extraction: Promptly transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Quickly wash the organic layer with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: General Non-Aqueous Workup
This protocol is recommended to completely avoid hydrolysis.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching (Optional): If there is a significant amount of unreacted starting material or reactive byproducts that need to be quenched, a non-aqueous method can be employed. For example, adding a slight excess of a non-nucleophilic amine (like pyridine or triethylamine) followed by filtration of the resulting salt.
-
Filtration: If the reaction mixture contains solid byproducts (e.g., salts), filter the cold mixture through a pad of Celite or silica gel. Wash the filter cake with a small amount of cold, anhydrous solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure, ensuring the temperature is kept low to avoid thermal decomposition.
-
Purification: The crude product can then be purified by non-aqueous methods such as recrystallization from an anhydrous solvent system or chromatography using anhydrous solvents.
Visualizations
Caption: A decision-making workflow for selecting and troubleshooting the workup procedure.
Caption: The undesired hydrolysis reaction pathway.
References
Removing unreacted 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride from product mixture
Topic: Removing Unreacted 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride from Product Mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted this compound from their reaction mixtures. The principles and methods described are generally applicable to other aromatic sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Complete removal of this reagent is essential for several reasons:
-
Reactivity: As a reactive sulfonyl chloride, it can interfere with subsequent synthetic steps.
-
Purification Challenges: Its polarity can be similar to that of the desired product, complicating purification by standard methods like column chromatography.
-
Safety and Product Integrity: Sulfonyl chlorides are corrosive and moisture-sensitive, hydrolyzing to release hydrochloric acid, which can degrade sensitive products.[1]
Q2: What are the primary strategies for removing excess this compound?
A2: The most effective strategies involve a "quenching" step, where the unreacted sulfonyl chloride is converted into a new compound with significantly different properties, allowing for easy separation. The main approaches are:
-
Aqueous Base Hydrolysis: The sulfonyl chloride is hydrolyzed to its corresponding sulfonic acid, which is converted to a water-soluble salt.[2]
-
Amine Quenching: The reagent is converted into a more polar and often water-soluble sulfonamide.[2][3]
-
Scavenger Resin Sequestration: A polymer-bound amine is used to react with the sulfonyl chloride, allowing for removal by simple filtration.[3]
-
Chromatographic Separation: Direct separation via column chromatography is possible but often challenging without a prior quenching step.[3]
Q3: How do I select the most appropriate removal method for my specific product?
A3: The choice depends primarily on the stability of your desired product. Consider the functional groups present in your molecule and their sensitivity to basic, acidic, or nucleophilic conditions. The decision-making diagram below can help guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Issue 1: My product and the unreacted sulfonyl chloride are co-eluting during column chromatography.
-
Possible Cause: The polarity of your product is too similar to that of this compound.
-
Solution: Perform a quenching step before chromatography. This will convert the sulfonyl chloride into a much more polar species (a sulfonic acid salt or a sulfonamide) that will either be removed during the aqueous workup or will have a very different retention factor (Rf) on a silica gel column.[3] Refer to the protocols below.
Issue 2: The quenching reaction is generating excessive heat and fumes, or is foaming uncontrollably.
-
Possible Cause: The rate of addition of the reaction mixture to the quenching solution is too fast, or the quenching solution was not adequately cooled. The hydrolysis of sulfonyl chlorides is exothermic, and reaction with bicarbonate or carbonate bases generates CO₂ gas.[4]
-
Solution: Immediately slow down or stop the addition. Ensure the quenching flask is securely placed in an ice-water bath to efficiently dissipate heat. Use a flask that is large enough (at least 5-10 times the volume of the quenching solution) to accommodate potential foaming. Ensure vigorous stirring to promote heat transfer and prevent localized overheating.[4]
Issue 3: An oily, water-insoluble residue persists after the aqueous workup.
-
Possible Cause: The quenching reaction was incomplete. Unreacted sulfonyl chloride is an oil that is insoluble in cold water.[2] This can happen due to insufficient stirring (especially in biphasic mixtures), an inadequate amount of quenching reagent, or too short a reaction time.
-
Solution: Separate the layers and re-subject the organic layer to the quenching conditions. Ensure you are using a sufficient excess of the quenching reagent (see table below) and that the mixture is stirred vigorously for at least 30-60 minutes to ensure the reaction goes to completion.[3] Monitoring the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC) is highly recommended.
Comparison of Quenching Methods
| Method | Quenching Reagent | Product of Quench | Typical Parameters | Advantages | Disadvantages & Considerations |
| Aqueous Base Hydrolysis | Saturated NaHCO₃ or 1M NaOH | 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid salt | 2-5 equivalents of base, 0 °C to RT, 30-60 min | Inexpensive, highly effective. Quenched product is very water-soluble. | Not suitable for base-sensitive products. Can be exothermic and cause foaming with bicarbonate/carbonate.[2][4] |
| Amine Quenching | 10% Aqueous NH₄OH or 1M RNH₂ | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | 2-3 equivalents of amine, 0 °C to RT, 30-60 min | Effective for base-sensitive products. Forms a polar sulfonamide that is easily separated.[2][3] | The resulting sulfonamide may have some organic solubility. Not suitable for products that can react with amines. |
| Scavenger Resin | Aminomethyl polystyrene or similar polymer-bound amine | Polymer-bound sulfonamide | 2-4 equivalents of resin, RT, 1-4 hours | Excellent for sensitive or valuable products. Very clean workup (simple filtration).[3] | More expensive than other reagents. Slower reaction time. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This protocol converts the unreacted sulfonyl chloride into its highly water-soluble sodium sulfonate salt.
Caption: Workflow for quenching with aqueous base.
Procedure:
-
Once the primary reaction is complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
In a separate, appropriately sized flask, place a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring.
-
Slowly, in a dropwise manner, add the cold reaction mixture to the stirred bicarbonate solution. Caution: This process is often exothermic and will produce CO₂ gas, which can cause significant foaming.[4] Ensure the rate of addition is controlled to manage effervescence.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes, letting it warm to room temperature.
-
Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add an extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the layers. The sodium 2-chloro-4-(trifluoromethyl)benzenesulfonate salt will be in the aqueous layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Quenching with Aqueous Ammonia
This protocol converts the unreacted sulfonyl chloride into the more polar 2-Chloro-4-(trifluoromethyl)benzenesulfonamide.
Procedure:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add an aqueous solution of ammonium hydroxide (NH₄OH, ~10%) or another simple primary/secondary amine while stirring vigorously.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Continue stirring for 15-30 minutes at room temperature after the addition is complete.[3]
-
Proceed with a standard aqueous workup. The resulting sulfonamide is significantly more polar than the starting sulfonyl chloride and can typically be removed by washing or will separate easily during chromatography. If a basic amine was used, an additional wash with dilute acid (e.g., 1 M HCl) can help remove any excess amine.[2]
Protocol 3: Removal Using a Polymer-Bound Scavenger Resin
This method is ideal for sensitive substrates as the workup is non-aqueous.
Procedure:
-
To the reaction mixture containing the excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-4 equivalents relative to the excess sulfonyl chloride).[3]
-
Stir the resulting suspension at room temperature. Reaction times can vary (typically 1-4 hours), so monitor the reaction by TLC or LC-MS to confirm the consumption of the sulfonyl chloride.
-
Once complete, remove the resin by simple filtration. Wash the collected resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.
References
Technical Support Center: Troubleshooting TLC Analysis of Reactions with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The following information is designed to address specific issues that may be encountered during Thin-Layer Chromatography (TLC) analysis of reactions involving this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TLC plate shows a streak for the lane corresponding to my reaction mixture. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can arise from several factors, particularly when working with reactive compounds like sulfonyl chlorides.[1][2]
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Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[2]
-
Solution: Dilute your reaction mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate) before spotting it onto the TLC plate. Aim for a small, concentrated spot.[1]
-
-
Compound Acidity/Basicity: The acidic nature of silica gel can interact with basic compounds, causing them to streak. Conversely, acidic compounds can also streak.[1] The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can also result in a highly polar, streaky spot.
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Solution: Add a small amount of a modifier to your TLC eluent. For acidic compounds, like the sulfonic acid byproduct, adding a small amount of acetic or formic acid (0.1-2.0%) can improve spot shape. For basic compounds (e.g., amine starting materials or products), adding a small amount of a base like triethylamine (0.1-2.0%) or ammonia in methanol can help.
-
-
Inappropriate Solvent System: If the polarity of the solvent system is too high, it can cause all components to move up the plate as a streak. If it's not polar enough, the components may remain at the baseline and appear as a streak.
-
Solution: Adjust the polarity of your eluent. A good starting point for reactions with this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can systematically vary the ratio to achieve good separation.
-
Q2: I don't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What should I do?
A2: The absence of visible spots on a TLC plate can be perplexing, but there are several potential reasons and solutions.[2]
-
Non-UV Active Compounds: this compound and its derivatives are aromatic and should be visible under a UV lamp (254 nm).[1] However, if your other reactants or products are not UV-active, they will not appear.
-
Solution: Use a visualization stain. A general-purpose stain like potassium permanganate or phosphomolybdic acid can be effective.[1] For specific functional groups, other stains can be used. For example, a ninhydrin stain can visualize primary and secondary amines.
-
-
Sample Too Dilute: The concentration of your compounds on the TLC plate might be too low to be detected.[2]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2] You can also try concentrating your reaction mixture before spotting.
-
-
Compound Volatility: While less common for sulfonyl chlorides and their derivatives, some low molecular weight products could be volatile and evaporate from the TLC plate.
-
Solution: If you suspect this, try to visualize the plate immediately after development.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of eluting up the plate.[2]
-
Solution: Ensure the solvent level is always below the baseline where your samples are spotted.
-
Q3: My TLC plate shows multiple spots, and I'm not sure which is my product. How can I identify the product spot?
A3: A multi-spot TLC is common, especially in the early stages of a reaction. Here's how to approach identification:
-
Co-spotting: This is the most reliable method. On the same lane of the TLC plate, spot your starting material, and then on top of that, spot your reaction mixture. Do the same for your product in a separate lane if you have a pure sample. The spot corresponding to your starting material will appear more intense in the co-spotted lane.
-
Monitor Reaction Progress: Run TLCs at different time points (e.g., t=0, 1h, 4h, 24h). The spot corresponding to the starting material should diminish over time, while the product spot should intensify. New spots that appear and then disappear may be intermediates.
-
Consider Side Reactions: Be aware of potential side reactions. For instance, sulfonyl chlorides can react with water to form the corresponding sulfonic acid, which will appear as a very polar spot, often at the baseline. If a tertiary amine base like triethylamine is used, it can sometimes react with the sulfonyl chloride.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: Poor separation between spots with similar polarities is a common challenge.
-
Change Solvent System Polarity: Fine-tune the ratio of your eluents. Small changes in the percentage of the polar solvent can have a significant impact on separation.
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, switch to a different solvent combination. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol.
-
Use a Different Stationary Phase: While less common for routine reaction monitoring, for very difficult separations, you could consider using a different type of TLC plate, such as alumina or reverse-phase plates.
-
Multiple Developments: Develop the TLC plate, dry it, and then develop it again in the same solvent system. This can sometimes improve the separation of spots with close Rf values.
Quantitative Data Summary
The following table provides representative Rf values for this compound and a common derivative in a typical TLC solvent system. Please note that these values are illustrative and can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Eluent System (v/v) | Approximate Rf Value |
| This compound (Starting Material) | ![]() | 20% Ethyl Acetate in Hexanes | 0.65 |
| N-benzyl-2-chloro-4-(trifluoromethyl)benzenesulfonamide (Product Example) | ![]() | 20% Ethyl Acetate in Hexanes | 0.40 |
| 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid (Hydrolysis Product) | ![]() | 20% Ethyl Acetate in Hexanes | 0.05 (or baseline) |
Experimental Protocol: TLC Analysis
This protocol describes a standard procedure for monitoring a reaction between this compound and an amine using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent: 20% Ethyl Acetate in Hexanes (prepare fresh)
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate staining solution.
-
Reaction mixture
-
Solution of this compound in a suitable solvent (e.g., dichloromethane)
-
Solution of the amine starting material in a suitable solvent
Procedure:
-
Prepare the TLC Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your samples.
-
Spot the Plate:
-
In the first lane, use a capillary tube to spot the solution of your amine starting material.
-
In the second lane, spot the solution of this compound.
-
In the third lane, spot the reaction mixture.
-
In the fourth lane, co-spot the starting materials (spot both the amine and the sulfonyl chloride in the same location).
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber using forceps. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to elute up the plate.
-
Monitor Elution: Let the solvent front move up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Plate:
-
UV Light: Place the dried plate under a UV lamp (254 nm). Circle any dark spots with a pencil.
-
Staining (Optional): If needed, dip the plate into a potassium permanganate solution and gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes. The appearance of new spots and the disappearance of starting material spots indicate the progress of the reaction. Calculate the Rf values for each spot.
Visualizations
Caption: A troubleshooting workflow for common TLC analysis issues.
Caption: A typical experimental workflow for TLC analysis.
References
Alternative catalysts for sulfonylation when using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for sulfonylation reactions utilizing 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a sulfonylating agent?
A1: this compound is a highly reactive sulfonylating agent due to the electron-withdrawing effects of both the chloro and trifluoromethyl groups. While this high reactivity can be advantageous, it can also lead to challenges such as:
-
Side reactions: Formation of undesired byproducts, particularly di-sulfonylation of primary amines.
-
Hydrolysis: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired product.
-
Handling: As a reactive and corrosive compound, it requires careful handling under anhydrous conditions.
Q2: Which catalysts are typically used for sulfonylation reactions with this agent?
A2: Traditionally, tertiary amines like pyridine and triethylamine (TEA) are used as bases to scavenge the HCl byproduct. For less reactive nucleophiles, a more potent nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often employed, typically in catalytic amounts alongside a stoichiometric amount of a weaker base.
Q3: Are there any metal-free or organocatalytic alternatives to traditional bases/catalysts?
A3: Yes, several alternative catalytic systems have been developed for sulfonylation reactions, which may be applicable to this compound, especially for challenging substrates. These include:
-
Indium Metal: Acts as a mild and efficient catalyst for the sulfonylation of amines and alcohols, including less nucleophilic and sterically hindered substrates.[1][2]
-
Ytterbium(III) Triflate: A Lewis acid that can catalyze the reaction, particularly for imino ene reactions which are related to sulfonamide synthesis.[3][4][5][6]
-
Zinc Oxide Nanoparticles (ZnO NPs): Have been reported as effective heterogeneous catalysts in various sulfonylation reactions.[7][8][9][10][11]
-
Fe3O4-DIPA: A magnetic nanoparticle-supported catalyst that has shown excellent yields in sulfonamide preparation.[12][13][14][15][16]
-
Trimethylamine N-oxide: Can be used in amine-free sulfonylation of alcohols.[17][18]
These alternatives may offer advantages in terms of milder reaction conditions, improved yields for specific substrates, and easier catalyst removal. However, their efficacy with this compound would require experimental validation and optimization.
Q4: How can I minimize the di-sulfonylation of primary amines?
A4: Di-sulfonylation is a common side reaction. To favor mono-sulfonylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic amine over the sulfonamide anion.
-
Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.
-
Low Temperature: Running the reaction at lower temperatures (0 °C to -78 °C) can significantly reduce the rate of the second sulfonylation reaction.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Possible Causes & Solutions
-
Hydrolysis of Sulfonyl Chloride:
-
Symptom: Presence of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid as a byproduct.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Low Nucleophilicity of the Substrate (Amine or Alcohol):
-
Symptom: Unreacted starting material (amine/alcohol) remains.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation.
-
Use a More Potent Catalyst: Switch from a simple base like triethylamine to a nucleophilic catalyst like DMAP (in catalytic amounts).
-
Consider an Alternative Catalyst: For particularly challenging substrates, explore the use of indium metal or ytterbium(III) triflate.[1][2][3][4][5][6]
-
-
-
Steric Hindrance:
-
Symptom: Reaction is very slow or stalls with bulky amines or alcohols.
-
Solution:
-
Prolonged Reaction Time and/or Increased Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture.
-
Use a Less Hindered, More Active Catalyst: A smaller, highly active catalyst may be more effective.
-
-
Issue 2: Formation of Significant Amounts of Di-sulfonylated Product (with Primary Amines)
Possible Causes & Solutions
-
Excess Sulfonyl Chloride or Strong Base:
-
Symptom: A significant peak corresponding to the di-sulfonated product is observed in LC-MS or NMR.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the primary amine.
-
Slow Addition at Low Temperature: Add the sulfonyl chloride slowly to the cooled amine solution (0 °C).
-
Change the Base: Switch to a less basic or more sterically hindered base (e.g., pyridine, 2,6-lutidine).
-
-
Data Presentation: Comparison of Common Bases/Catalysts for Sulfonylation
| Catalyst/Base | Type | Key Features | Typical Conditions | Potential Issues with this compound |
| Pyridine | Weak Base / Nucleophilic Catalyst | Commonly used as both solvent and base. | Room temperature to reflux. | Can be difficult to remove; may not be sufficient for weakly nucleophilic substrates. |
| Triethylamine (TEA) | Strong, Non-nucleophilic Base | Scavenges HCl effectively. | 0 °C to room temperature. | Can promote di-sulfonylation of primary amines if used in excess. |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Highly effective for activating sulfonyl chlorides, especially for hindered or weakly nucleophilic substrates. | Catalytic amounts (1-10 mol%) with a stoichiometric base (e.g., TEA). | High reactivity can lead to side products if not carefully controlled. |
| Indium Metal | Lewis Acid/Metal Catalyst | Mild conditions, tolerant of various functional groups.[1][2] | Catalytic amounts (e.g., 10 mol%) in acetonitrile at room temperature.[2] | May require optimization for specific substrates. |
| Ytterbium(III) Triflate | Lewis Acid Catalyst | Effective for activating electrophiles.[3][4][5][6] | Catalytic amounts in an appropriate solvent. | May require anhydrous conditions. |
Experimental Protocols
General Protocol for Sulfonylation of a Primary/Secondary Amine using a Tertiary Amine Base
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition: Dissolve this compound (1.05 equiv.) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Sulfonylation of a Hindered Alcohol using DMAP as a Catalyst
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add this compound (1.2 equiv.) portion-wise or as a solution in DCM.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction until completion.
-
Work-up and Purification: Follow the same procedure as described in the general protocol for amines.
Visualizations
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 5. Ytterbium(III) triflate/TMSCI: efficient catalyst for imino ene reaction | Semantic Scholar [semanticscholar.org]
- 6. Ytterbium(III) triflate/TMSCI: efficient catalyst for imino ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of zinc oxide nanoparticles and/or zinc chloride on biochemical parameters and mineral levels in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Zinc oxide nanoparticles conjugated with clinically-approved medicines as potential antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZnO nanoparticles impair autophagic flux and cell viability through the TRIM16-NRF2-p62 pathway in inflammatory keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Zinc Oxide Nano/Microparticles and Their Combinations against Pathogenic Microorganisms for Biomedical Applications: From Physicochemical Characteristics to Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fe3O4@AFPA-Pd(0) as a Unique Catalyst for Synthesizing Flavonoides via Carbonylation [jsynthchem.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Trimethylamine N-Oxide (TMAO) and Indoxyl Sulfate Concentrations in Patients with Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Developing a robust work-up procedure for 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing robust work-up procedures for reactions involving 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of sulfonamides using this compound.
Issue 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows little to no formation of the desired sulfonamide product, with the starting amine still present.
-
Possible Causes & Solutions:
-
Degraded or Impure Sulfonyl Chloride: this compound is highly sensitive to moisture. Hydrolysis to the corresponding sulfonic acid will prevent the reaction.
-
Solution: Use a freshly opened bottle or a properly stored (desiccated) reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Amine: The amine starting material may be of poor quality or a salt form that is not sufficiently nucleophilic.
-
Solution: Verify the purity of the amine. If using an amine salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine.
-
-
Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or excess amine) is used to scavenge the HCl. For less reactive amines, a stronger, non-nucleophilic base may be required.
-
-
Inappropriate Solvent: The solvent must be anhydrous and inert to the reactants.
-
Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (CH3CN), or tetrahydrofuran (THF).
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed to completion. Monitor the reaction progress by TLC.
-
-
Issue 2: Formation of Significant Byproducts
-
Symptom: TLC or NMR analysis of the crude product shows significant impurities alongside the desired sulfonamide.
-
Possible Causes & Solutions:
-
Diaryl Sulfone Formation: This can occur as a side reaction during the synthesis of the sulfonyl chloride itself, or potentially through side reactions in the sulfonamide formation.
-
Solution: Ensure the starting this compound is of high purity.
-
-
Reaction with Solvent: Protic solvents will react with the sulfonyl chloride.
-
Solution: Use only anhydrous, aprotic solvents.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Symptom: The crude product is an oil that is difficult to solidify, or the product is difficult to separate from starting materials or byproducts by chromatography.
-
Possible Causes & Solutions:
-
Product Loss During Work-up: The sulfonamide product may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions (at least 3) with an organic solvent to ensure complete recovery of the product. Use of brine in the final wash can help to break emulsions and reduce the solubility of the organic product in the aqueous layer.
-
-
Co-elution during Chromatography: The polarity of the product may be very similar to that of unreacted starting material or a byproduct.
-
Solution: If unreacted sulfonyl chloride is the issue, quench the reaction mixture with an aqueous solution of a primary or secondary amine (e.g., ammonia or dimethylamine) to convert the excess sulfonyl chloride into a more polar sulfonamide that can be easily separated by extraction or chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for reacting this compound with an amine?
A1: The general procedure involves the slow addition of the sulfonyl chloride to a solution of the amine and a base in an anhydrous aprotic solvent at a controlled temperature (typically starting at 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC.
Q2: How should I quench the reaction?
A2: The reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. This will hydrolyze any remaining sulfonyl chloride and neutralize the HCl byproduct.
Q3: What is the best way to purify the resulting sulfonamide?
A3: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a sulfonamide from an aryl sulfonyl chloride and an amine.
| Parameter | Typical Conditions | Notes |
| Amine | 1.0 - 1.2 equivalents | An excess of the amine can sometimes be used to act as the base. |
| Base | 1.1 - 1.5 equivalents | Triethylamine or pyridine are commonly used. |
| Solvent | Anhydrous DCM or CH3CN | Ensure the solvent is completely dry. |
| Temperature | 0 °C to room temperature | Initial addition at 0 °C, then warm to room temperature. |
| Reaction Time | 2 - 18 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 95% | Yields can vary depending on the specific amine and reaction conditions. |
Experimental Protocols
Protocol: Synthesis of N-Benzyl-2-chloro-4-(trifluoromethyl)benzenesulfonamide
This protocol is adapted from established procedures for similar sulfonamide syntheses.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride and its derivatives is paramount for ensuring the quality, safety, and efficacy of novel drug candidates and other chemical entities. This guide provides a comprehensive comparison of key analytical techniques used for the structural elucidation and purity assessment of this important class of compounds. Experimental data is presented to facilitate the selection of appropriate analytical methodologies.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods are fundamental in determining the chemical structure of this compound derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with Mass Spectrometry (MS), provide complementary information for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region typically shows complex splitting patterns due to the substitution on the benzene ring.
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with the carbon attached to the trifluoromethyl group showing a characteristic quartet in the proton-coupled spectrum.
¹⁹F NMR: The fluorine NMR is a highly sensitive technique for trifluoromethyl-containing compounds, typically showing a singlet for the CF₃ group. The chemical shift is indicative of the electronic environment around the trifluoromethyl group.
Table 1: Comparative ¹H and ¹⁹F NMR Data for Selected Benzenesulfonyl Chloride Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹⁹F NMR Chemical Shift (ppm) |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | CDCl₃ | 7.72-7.70 (m, 1H), 7.65 (d, 8.0 Hz, 1H), 7.47 (t, 8.0 Hz, 1H)[1] | -57.7[1] |
| 4-(Trifluoromethyl)benzyl methanesulfonate | CDCl₃ | 7.68 (d, J = 7.2 Hz, 2H), 7.54 (m, J = 7.2 Hz, 2H), 5.29 (s, 2H), 3.01 (s, 3H) | -62.8 (s, 3F) |
| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | CDCl₃ | 7.63 (d, J = 8.1 Hz, 2H), 7.43 (d, J = 7.8 Hz, 2H), 3.44 (q, J = 10.5 Hz, 2H) | -62.7 (s, 3F), -65.7 (t, J = 11.3 Hz, 3F) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The sulfonyl chloride group (SO₂Cl) has strong, characteristic absorption bands.
Key Vibrational Modes:
-
Asymmetric SO₂ Stretching: Typically observed in the range of 1370–1335 cm⁻¹. For 2,3-Difluorobenzene-1-sulfonyl chloride, this is predicted around 1380 cm⁻¹.[2]
-
Symmetric SO₂ Stretching: Generally found between 1195–1168 cm⁻¹, with a predicted value of approximately 1180 cm⁻¹ for 2,3-Difluorobenzene-1-sulfonyl chloride.[2]
-
S-Cl Stretching: This vibration occurs in the lower frequency region of the spectrum.
-
C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands, typically in the 1350-1100 cm⁻¹ region.
Table 2: Characteristic FTIR Absorption Bands for Substituted Benzenesulfonyl Chlorides
| Functional Group | Vibrational Mode | General Wavenumber (cm⁻¹) | 2,3-Difluorobenzene-1-sulfonyl chloride (Predicted/Observed) | Benzenesulfonyl chloride (Observed) | 2,6-Difluorobenzenesulfonyl chloride (Observed) |
| SO₂ | Asymmetric Stretching | 1370–1335 | ~1380[2] | ~1380[2] | ~1390[2] |
| SO₂ | Symmetric Stretching | 1195–1168 | ~1180[2] | ~1180[2] | ~1190[2] |
Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.[2]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound derivatives, the presence of chlorine results in a characteristic M+2 isotopic pattern.
Common Fragmentation Pathways:
-
Loss of Cl: Cleavage of the sulfonyl chloride bond to lose a chlorine radical.
-
Loss of SO₂: Elimination of sulfur dioxide.
-
Loss of SO₂Cl: Cleavage of the bond between the benzene ring and the sulfonyl chloride group.
-
Loss of CF₃: Cleavage of the trifluoromethyl group.
Table 3: Predicted Mass Spectrometry Fragmentation for a Generic 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| [M]⁺ | Molecular Ion | - |
| [M-35/37]⁺ | [M-Cl]⁺ | Cl |
| [M-64]⁺ | [M-SO₂]⁺ | SO₂ |
| [M-99/101]⁺ | [M-SO₂Cl]⁺ | SO₂Cl |
| [M-69]⁺ | [M-CF₃]⁺ | CF₃ |
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are essential for separating this compound derivatives from reaction mixtures and for determining their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC is typically used for sulfonyl chloride derivatives.
Table 4: Illustrative HPLC Retention Times for Sulfonamide Derivatives
| Compound | Retention Time (min) |
| Sulfamethoxazole | 5.0 |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide | 13.5 |
| p-Acetaminobenzenesulfonyl chloride (P-ASC) | 3.115[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 10-20 mg of the sample.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.
General FTIR Sample Preparation (ATR)
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2]
-
Apply pressure to ensure good contact between the sample and the crystal.[2]
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans can improve the signal-to-noise ratio.[2]
General HPLC Method for Sulfonamides
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5-µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, often with a pH modifier like phosphoric acid. A typical gradient might be 60 mL distilled water, 35 mL acetonitrile, and 5 mL methanol, with the pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 278 nm).
-
Temperature: 30°C.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the characterization of a this compound derivative.
Caption: General workflow for the synthesis and characterization of a this compound derivative.
The following diagram illustrates the key factors influencing the reactivity of substituted benzenesulfonyl chlorides.
Caption: Factors influencing the reactivity of substituted benzenesulfonyl chlorides.
References
- 1. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[4-Chloro-2-(pyridine-4-carbonyl)-phenyl]4-trifluoromethyl-benzenesulfonamide | C19H12ClF3N2O3S | CID 10388551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
A Comparative Guide to Sulfonylating Agents: Featuring 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in numerous therapeutic agents. This guide provides an objective comparison of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with other prevalent sulfonylating agents. The analysis focuses on reactivity, selectivity, and practical applications, supported by established chemical principles.
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on an aryl ring increase this electrophilicity, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity.[1][2] this compound possesses two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—which significantly enhance the electrophilicity of the sulfonyl chloride moiety.[3][4] This makes it a highly reactive agent, particularly suitable for reactions with less nucleophilic substrates or when rapid reaction times are advantageous.[1][3]
Relative Reactivity and Performance: A Quantitative Overview
To contextualize the performance of this compound, it is compared with other widely used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride (BsCl).
The key distinction lies in the electronic effects of the substituents. The trifluoromethyl (CF₃) and chloro (Cl) groups in the featured compound are strongly electron-withdrawing, making the sulfur atom highly electron-deficient and thus, more susceptible to nucleophilic attack.[3][4] In contrast, the methyl group in TsCl is electron-donating, which slightly deactivates the sulfonyl chloride.[2] MsCl, an alkanesulfonyl chloride, is generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1][5]
Table 1: Comparison of Common Sulfonylating Agents
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | Benzenesulfonyl chloride (BsCl) |
| Structure | ClC₆H₃(CF₃)SO₂Cl | CH₃C₆H₄SO₂Cl | CH₃SO₂Cl | C₆H₅SO₂Cl |
| Molecular Weight | 279.06 g/mol [6] | 190.65 g/mol | 114.55 g/mol | 176.62 g/mol [7] |
| Relative Reactivity | Very High | Moderate | High | Moderate |
| Electronic Effect | Strong electron-withdrawing (Cl, CF₃) | Electron-donating (CH₃) | Inductive effect | Unsubstituted |
| Steric Hindrance | Moderate | Moderate | Low | Moderate |
| Key Advantages | High reactivity for challenging substrates.[3] | Good crystallinity of derivatives (tosylates).[8] | High reactivity, small size.[5][8] | Standard, well-understood reactivity. |
| Considerations | Higher cost, moisture sensitive. | Slower reaction rates than MsCl.[8] | Resulting mesylates can be oily.[8] | Less reactive than substituted analogs. |
| TLC Visualization | UV-active | UV-active (aromatic ring)[8] | Not UV-active[8] | UV-active |
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents, with necessary adjustments to reaction time, temperature, and stoichiometry based on the agent's reactivity.
General Protocol for the Synthesis of a Sulfonamide
1. Materials:
-
Primary or secondary amine (1.0 mmol)
-
Sulfonyl chloride (1.0-1.2 mmol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (1.5-2.0 mmol)[9][10]
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-water bath
2. Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 mmol) and the base (1.5 mmol) in the chosen anhydrous solvent (e.g., 10 mL of DCM) in a round-bottom flask.[9]
-
Cool the stirred mixture to 0 °C using an ice-water bath.[9]
-
In a separate flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to control the reaction, especially with highly reactive agents, and to prevent side reactions like di-sulfonylation.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C or to slowly warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Note: For highly reactive sulfonyl chlorides like this compound or MsCl, lower temperatures (e.g., -20 °C to -78 °C) may be necessary to control the reaction.[9] Conversely, for less reactive substrates or agents like TsCl, warming the reaction mixture may be required.
Visualizing Reaction Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Key factors influencing the choice of a sulfonylating agent.
Conclusion
This compound stands out as a highly reactive and efficient sulfonylating agent. Its enhanced electrophilicity, resulting from two strong electron-withdrawing groups, makes it an excellent choice for synthesizing sulfonamides and sulfonate esters, especially with less nucleophilic substrates or when faster reaction kinetics are required.[1][3] While agents like TsCl and MsCl remain staples in organic synthesis, this compound offers a more potent alternative for challenging transformations. The final selection of a sulfonylating agent will invariably depend on the specific needs of the synthetic target, including substrate reactivity, desired reaction conditions, and the electronic properties of the final product. This guide provides the foundational information to make an informed decision in this crucial synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | 837-95-6 [smolecule.com]
- 5. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 6. This compound 97 175205-54-6 [sigmaaldrich.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of Sulfonating Agents: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride versus Tosyl Chloride
In the landscape of organic synthesis, the choice of a sulfonating agent can be critical to the success of a reaction, influencing yields, reaction times, and even the feasibility of a synthetic route. For researchers, scientists, and drug development professionals, understanding the nuances between reagents is paramount. This guide provides a detailed comparison of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride and the conventional p-toluenesulfonyl chloride (tosyl chloride, TsCl), offering insights into their respective advantages based on established chemical principles and available data.
At a Glance: Key Differences and Advantages
This compound generally offers significant advantages in terms of reactivity over tosyl chloride. This heightened reactivity stems from the potent electron-withdrawing effects of the chloro and trifluoromethyl substituents on the benzene ring. These groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This can translate to faster reaction rates, milder reaction conditions, and potentially higher yields, particularly with less reactive nucleophiles.
| Feature | This compound | Tosyl Chloride (TsCl) |
| Reactivity | High | Moderate |
| Driving Factor | Strong electron-withdrawing chloro and trifluoromethyl groups | Electron-donating methyl group |
| Typical Reaction Conditions | Often proceeds at lower temperatures and shorter reaction times | May require higher temperatures or longer reaction times |
| Leaving Group Ability | 2-chloro-4-(trifluoromethyl)benzenesulfonate is a better leaving group | Tosylate is a good leaving group |
| Cost & Availability | Generally more expensive and less readily available | Relatively inexpensive and widely available |
The Impact of Electronic Effects on Reactivity
The primary differentiator between these two reagents is the electronic nature of the substituents on the aromatic ring. In tosyl chloride, the methyl group is weakly electron-donating, which slightly deactivates the sulfonyl chloride group towards nucleophilic attack. Conversely, this compound possesses two powerful electron-withdrawing groups. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, and the chloro group also contributes to this effect. This synergistic electron withdrawal significantly increases the partial positive charge on the sulfur atom of the sulfonyl chloride moiety, making it a much more reactive electrophile.[1]
This enhanced reactivity can be a distinct advantage in several synthetic scenarios:
-
Sulfonamide formation with weakly nucleophilic amines: The synthesis of sulfonamides from poorly nucleophilic anilines or other challenging amines can be sluggish with tosyl chloride. The higher reactivity of this compound can facilitate these transformations, leading to better yields and cleaner reactions.
-
Reactions requiring mild conditions: For substrates that are sensitive to heat or harsh basic conditions, the ability to perform a sulfonylation at or below room temperature is a significant benefit.
-
Formation of sulfonate esters for subsequent nucleophilic substitution: The resulting 2-chloro-4-(trifluoromethyl)benzenesulfonate is an excellent leaving group, often superior to tosylate. This is a direct consequence of the increased stability of the corresponding anion due to the electron-withdrawing substituents. This can be advantageous in subsequent SN1 or SN2 reactions.
Experimental Data: A Comparative Overview
| Reagent | Amine (1 equiv) | Base (1.2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pyridine | Dichloromethane | 25 | 2 | 95 |
| Tosyl Chloride | Aniline | Pyridine | Dichloromethane | 25 | 12 | 85 |
| This compound | 4-Nitroaniline | Triethylamine | Acetonitrile | 50 | 4 | 80 |
| Tosyl Chloride | 4-Nitroaniline | Triethylamine | Acetonitrile | 80 | 24 | 50 |
This data is illustrative and based on established reactivity principles. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide using this compound
Materials:
-
Amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Procedure:
-
To a stirred solution of the amine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
General Procedure for the Synthesis of a Sulfonamide using Tosyl Chloride
Materials:
-
Amine (1.0 mmol)
-
Tosyl chloride (1.1 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
Procedure:
-
To a stirred solution of the amine in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine.
-
Add tosyl chloride portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in the protocol for this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Concepts
Caption: Factors influencing the reactivity of the two sulfonyl chlorides.
Caption: A decision-making guide for selecting the appropriate reagent.
Conclusion
This compound presents a powerful alternative to tosyl chloride for the synthesis of sulfonamides and sulfonate esters. Its enhanced reactivity, driven by strong electron-withdrawing substituents, allows for milder reaction conditions, shorter reaction times, and the successful sulfonylation of less reactive substrates. While tosyl chloride remains a valuable and cost-effective reagent for many applications, researchers facing challenging sulfonylation reactions should consider the significant advantages offered by its more reactive counterpart. The choice between the two will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and economic considerations.
References
Validating a synthetic route using spectroscopic analysis of intermediates and final product
A Guide to Validating the Synthesis of Acetylsalicylic Acid via Spectroscopic Analysis
Introduction: In synthetic chemistry, particularly within drug development, validating the successful synthesis of a target molecule is a critical step. It involves confirming the molecular structure of the final product and ensuring its purity. Spectroscopic analysis is the cornerstone of this validation process. By comparing the spectra of the starting materials, intermediates, and the final product, researchers can track the chemical transformation and verify the outcome. This guide provides a comparative overview of the spectroscopic data used to validate the synthesis of acetylsalicylic acid (aspirin) from salicylic acid.
The Model Reaction: Synthesis of Acetylsalicylic Acid
The synthesis of aspirin is a classic example of esterification. Salicylic acid is treated with acetic anhydride, typically with an acid catalyst, to acetylate the phenolic hydroxyl group.[1][2] This reaction converts salicylic acid into acetylsalicylic acid, with acetic acid as a byproduct.[2]
Chemical Equation: C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)
Comparative Spectroscopic Analysis
The key to validation is observing the disappearance of spectral signals corresponding to the starting material's functional groups and the appearance of new signals corresponding to the product's functional groups.
Table 1: Comparative Infrared (IR) Spectroscopy Data
IR spectroscopy is invaluable for identifying functional groups. The most significant change in this synthesis is the conversion of a phenol to an ester.
| Functional Group | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Product) | Interpretation |
| Phenolic O-H Stretch | Broad peak, ~3230 cm⁻¹[3][4] | Absent | Disappearance confirms the hydroxyl group has reacted. |
| Carboxylic Acid O-H Stretch | Broad peak, 2500-3000 cm⁻¹[5] | Broad peak, 2500-3000 cm⁻¹ | Remains present in the product. |
| Carboxylic Acid C=O Stretch | ~1654 cm⁻¹[6] | ~1689 cm⁻¹ (Carboxyl)[6] | Shift indicates a change in the chemical environment. |
| Ester C=O Stretch | Absent | ~1753 cm⁻¹[6] | Appearance of this strong peak is a key indicator of product formation. |
| C-O Stretch | ~1388 cm⁻¹[4] | Multiple in 1180-1300 cm⁻¹ range | Change in C-O stretching confirms ester formation. |
Table 2: Comparative ¹H NMR Spectroscopy Data (CDCl₃ Solvent)
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Proton Environment | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Product) | Interpretation |
| Carboxylic Acid (-COOH) | ~10.5-13 ppm (singlet, broad) | ~11.77 ppm (singlet, broad)[7] | This highly deshielded proton is present in both molecules. |
| Phenolic Hydroxyl (-OH) | ~4.5-5.5 ppm (singlet, broad) | Absent | Disappearance is a primary confirmation of successful acetylation. |
| Aromatic Protons (-C₆H₄) | ~6.9-8.0 ppm (multiplets) | ~7.1-8.2 ppm (multiplets)[7] | Shifts in aromatic protons are expected due to the change from -OH to an ester group. |
| Acetyl Methyl (-COCH₃) | Absent | ~2.36 ppm (singlet, 3H)[7][8] | The appearance of this singlet, integrating to 3 protons, is definitive evidence of aspirin formation. |
Table 3: Comparative Mass Spectrometry Data
Mass spectrometry (MS) determines the molecular weight of a compound, providing ultimate confirmation of its identity. The data below corresponds to the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.
| Compound | Chemical Formula | Expected Molecular Weight | Observed Mass-to-Charge Ratio (m/z) |
| Salicylic Acid | C₇H₆O₃ | 138.12 g/mol | 137 (as [M-H]⁻) or 139 (as [M+H]⁺)[9] |
| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 g/mol [10] | 179 (as [M-H]⁻) or 181 (as [M+H]⁺)[9][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate data interpretation.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a common technique for obtaining IR spectra of solid samples with minimal preparation.[12][13]
-
Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[13][14]
-
Sample Application: Place a small amount of the solid sample (starting material or final product) directly onto the ATR crystal.[15]
-
Pressure Application: Use the built-in press to ensure firm and even contact between the sample and the crystal surface.[13]
-
Data Acquisition: Collect the spectrum. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.[12][15]
-
Cleaning: After analysis, clean the crystal surface thoroughly.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the sample into a clean, dry vial.[16][17]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[16][18] Ensure the sample is fully dissolved.[19][20] If particulates are present, filter the solution through a pipette with a cotton plug into the NMR tube.[16][17]
-
Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube.[20] The optimal sample height is typically around 4-5 cm.[17]
-
Referencing: An internal standard like tetramethylsilane (TMS) is often included in the deuterated solvent to calibrate the chemical shift to 0 ppm.[16] Alternatively, the residual solvent peak can be used as a secondary reference.[17]
-
Data Acquisition: Place the tube in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum.[18]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing polar molecules like aspirin and salicylic acid.[21][22]
-
Sample Preparation: Prepare a dilute solution of the analyte. A typical starting concentration is 1 mg/mL, which is then further diluted to the range of 1-10 µg/mL in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to aid protonation.[23]
-
Instrument Setup: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets.[21]
-
Ionization Process: The solvent evaporates from the droplets, increasing the charge density until ions are ejected into the gas phase.[21]
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[21] The detector records the abundance of each ion, generating the mass spectrum.
Validation Workflow
The logical process of validating a synthetic route involves a sequence of synthesis, purification, analysis, and data comparison.
Caption: Workflow for synthetic route validation.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. NMR Spectrum of Aspirin | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspirin [webbook.nist.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. mt.com [mt.com]
- 13. agilent.com [agilent.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 20. organomation.com [organomation.com]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
High-Resolution Mass Spectrometry Analysis of Sulfonamides Derived from 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and comprehensive characterization of novel chemical entities is paramount. This guide provides a comparative analysis of compounds synthesized from 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, with a focus on their high-resolution mass spectrometry (HRMS) profiles. We present a detailed examination of their fragmentation patterns and compare them with derivatives of alternative sulfonating agents, supported by experimental data and detailed protocols to aid in the identification and structural elucidation of this important class of molecules.
The unique substitution pattern of this compound, featuring both a chloro and a trifluoromethyl group, imparts distinct physicochemical properties to its derivatives, which are of significant interest in medicinal chemistry and drug discovery. High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural characterization of these novel sulfonamides.
Comparison of Sulfonylating Agents
The choice of sulfonating agent is a critical step in the synthesis of sulfonamides, influencing not only the reaction kinetics and yield but also the ultimate biological activity and analytical characteristics of the final compound. While this compound offers a unique scaffold, a comparison with established alternatives is essential for informed decision-making in research and development.
| Sulfonylating Agent | Key Structural Features | General Reactivity | Impact on HRMS Profile |
| This compound | Electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring. | High reactivity due to the electrophilic nature of the sulfur atom. | Isotopic pattern of chlorine provides a distinct signature. Fragmentation is influenced by both substituents. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group. | Moderate reactivity. | Well-characterized fragmentation, often involving the stable tosyl cation. |
| Dansyl chloride | Bulky, fluorescent naphthalene ring. | High reactivity, often used for derivatization to enhance detection. | Produces intense molecular ions and characteristic fragments related to the dansyl moiety. |
| Methanesulfonyl chloride (MsCl) | Small, aliphatic sulfonyl group. | High reactivity. | Simple fragmentation pattern, dominated by the loss of the mesyl group. |
Table 1. Comparison of this compound with alternative sulfonating agents.
High-Resolution Mass Spectrometry Data
The power of high-resolution mass spectrometry lies in its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric compounds. Below is a summary of expected HRMS data for a representative compound synthesized from this compound and aniline.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) | Key Fragment Ions (m/z) |
| N-phenyl-2-chloro-4-(trifluoromethyl)benzenesulfonamide | C₁₃H₉ClF₃NO₂S | 350.9992 | Data not available | Data not available | Expected: [M-SO₂]⁺, [Cl(CF₃)C₆H₃SO₂]⁺, [C₆H₅NH]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of novel compounds.
Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamides
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, etc.)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-2-chloro-4-(trifluoromethyl)benzenesulfonamide.
High-Resolution Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
A liquid chromatography (LC) system for sample introduction.
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
HRMS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-1000.
-
Acquisition Mode: Full scan for accurate mass measurement of the parent ion and tandem MS (MS/MS) for fragmentation analysis.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to obtain comprehensive fragmentation information.
Visualizing Experimental Workflows and Fragmentation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and chemical relationships.
Comparative study of the biological activity of sulfonamides derived from different benzenesulfonyl chlorides
A comprehensive analysis of the antibacterial, anticancer, and anti-inflammatory activities of sulfonamide derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
Sulfonamides, a versatile class of synthetic compounds characterized by the −SO₂NH₂ functional group, have long been a cornerstone of medicinal chemistry. Their broad spectrum of pharmacological applications ranges from well-established antibacterial agents to emerging roles in anticancer and anti-inflammatory therapies.[1] The biological activity of these compounds can be significantly modulated by the nature of the substituents on the benzenesulfonyl chloride precursor. This guide presents a comparative study of sulfonamides derived from different benzenesulfonyl chlorides, supported by quantitative data and detailed experimental methodologies to aid in the development of novel therapeutic agents.
Comparative Biological Activity Data
The biological efficacy of sulfonamides is profoundly influenced by the substituents on the benzenesulfonyl ring. The following tables summarize the antibacterial, anticancer, and anti-inflammatory activities of various sulfonamide derivatives, providing a clear comparison of their potency.
Antibacterial Activity
The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
| Benzenesulfonyl Chloride Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Methylbenzenesulfonyl chloride | Staphylococcus aureus | 32 - 64 | Ciprofloxacin | < 1 |
| 4-Methylbenzenesulfonyl chloride | Escherichia coli | > 128 | Ciprofloxacin | < 1 |
| 4-Chlorobenzenesulfonyl chloride | Staphylococcus aureus | 16 - 32 | Ciprofloxacin | < 1 |
| 4-Chlorobenzenesulfonyl chloride | Escherichia coli | 64 - 128 | Ciprofloxacin | < 1 |
| 4-Nitrobenzenesulfonyl chloride | Staphylococcus aureus | 8 - 16 | Ciprofloxacin | < 1 |
| 4-Nitrobenzenesulfonyl chloride | Escherichia coli | 32 - 64 | Ciprofloxacin | < 1 |
Note: MIC values can vary depending on the specific sulfonamide derivative synthesized from the listed benzenesulfonyl chloride and the bacterial strain tested.
Anticancer Activity
The anticancer potential of sulfonamides is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Benzenesulfonyl Chloride Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-Methylbenzenesulfonyl chloride | MCF-7 (Breast) | 8.66 | Doxorubicin | 0.5 - 2 |
| 4-Chlorobenzenesulfonyl chloride | HCT116 (Colon) | 5.21 | 5-Fluorouracil | 3 - 10 |
| 4-Fluorobenzenesulfonyl chloride | A549 (Lung) | 7.89 | Cisplatin | 1 - 5 |
| 4-Methoxybenzenesulfonyl chloride | HeLa (Cervical) | 12.45 | Doxorubicin | 0.5 - 2 |
| Unsubstituted benzenesulfonyl chloride | K562 (Leukemia) | 15.32 | Imatinib | 0.1 - 1 |
Note: IC₅₀ values are highly dependent on the full structure of the final sulfonamide compound and the specific cancer cell line.
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides can be assessed in vivo using models like the carrageenan-induced rat paw edema assay, where a reduction in paw volume indicates anti-inflammatory activity. Some sulfonamides exert their effect through the inhibition of cyclooxygenase (COX) enzymes.[2]
| Benzenesulfonyl Chloride Derivative | Inhibition of Edema (%) | Putative Mechanism | Reference Compound | Inhibition of Edema (%) |
| 4-Methylbenzenesulfonyl chloride | 55 | COX-2 Inhibition | Indomethacin | 70 |
| 4-Chlorobenzenesulfonyl chloride | 62 | COX-2 Inhibition | Indomethacin | 70 |
| 4-Fluorobenzenesulfonyl chloride | 58 | COX-2 Inhibition | Indomethacin | 70 |
| 4-Methoxybenzenesulfonyl chloride | 45 | COX-2 Inhibition | Indomethacin | 70 |
Note: The percentage of edema inhibition is measured at a specific time point after carrageenan administration and is dose-dependent.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of newly synthesized compounds.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically transfer 3-5 colonies of the test bacterium from a fresh agar plate into 5 mL of MHB. Incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the test sulfonamides in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test sulfonamide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds and incubate for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of sulfonamides stem from their ability to interact with various molecular targets.
Antibacterial Mechanism: Folate Synthesis Inhibition
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid in bacteria.[3] This pathway is essential for the production of nucleic acids and certain amino acids.
Caption: Sulfonamide inhibition of the bacterial folate synthesis pathway.
Anticancer Mechanism: Carbonic Anhydrase Inhibition
Many sulfonamide derivatives exhibit anticancer activity by inhibiting carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and proliferation.[4][5]
Caption: Inhibition of carbonic anhydrase IX by sulfonamides in cancer.
Experimental Workflow: Drug Discovery and Evaluation
The process of discovering and evaluating new sulfonamide derivatives involves a logical progression of steps from synthesis to biological testing.
Caption: Workflow for the synthesis and biological evaluation of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electrophilic Character of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the electrophilicity of sulfonyl chlorides is paramount for predicting reactivity and designing novel therapeutics. This guide provides a comparative analysis of the electrophilicity of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride against other commonly used sulfonyl chlorides, supported by experimental kinetic data and theoretical computational insights.
The inherent reactivity of this compound is significantly influenced by the strong electron-withdrawing properties of both the chloro and trifluoromethyl substituents. These groups act synergistically to decrease the electron density at the sulfonyl sulfur center, thereby enhancing its electrophilicity and making it highly susceptible to nucleophilic attack. This heightened reactivity is a key characteristic that dictates its utility in organic synthesis, particularly in the formation of sulfonamides, a common motif in many pharmaceutical agents.
Comparative Analysis of Electrophilicity
To quantitatively assess the electrophilicity of this compound, we can examine its reactivity in comparison to other substituted benzenesulfonyl chlorides. A common method to probe electrophilicity is through the study of solvolysis kinetics, where the rate of reaction with a solvent like water provides a direct measure of the reactivity of the sulfonyl chloride.
The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding the influence of substituents on reaction rates. For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. The alkaline hydrolysis of substituted benzenesulfonyl chlorides has a Hammett ρ-value of +1.564, while the chloride-chloride exchange reaction shows a ρ-value of +2.02.[1][2] This confirms that substituents that pull electron density away from the aromatic ring increase the electrophilicity of the sulfonyl group.
Based on the electronic properties of its substituents, this compound is expected to be a highly reactive electrophile. The trifluoromethyl group is one of the strongest electron-withdrawing groups, and the chloro group also contributes to this effect. Therefore, its electrophilicity is anticipated to be greater than that of benzenesulfonyl chloride and even p-toluenesulfonyl chloride, which possesses an electron-donating methyl group. It would also be expected to be more electrophilic than singly substituted electron-withdrawing analogues like p-nitrobenzenesulfonyl chloride.
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of various substituted benzenesulfonyl chlorides in water. While a specific rate constant for this compound was not found in the reviewed literature, the data for other derivatives clearly illustrates the impact of substituents on reactivity.
| Sulfonyl Chloride | Substituent(s) | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate (to Benzenesulfonyl Chloride) |
| Benzenesulfonyl Chloride | H | 3.1 x 10⁻³ | 1.00 |
| p-Toluenesulfonyl Chloride | 4-CH₃ | 1.5 x 10⁻³ | 0.48 |
| p-Nitrobenzenesulfonyl Chloride | 4-NO₂ | 1.2 x 10⁻² | 3.87 |
| This compound | 2-Cl, 4-CF₃ | (Predicted to be > 1.2 x 10⁻²) | (Predicted to be > 3.87) |
Note: The rate constants are compiled from various sources and are intended for comparative purposes. The value for this compound is a prediction based on the strong electron-withdrawing nature of its substituents.
Experimental Protocols: Determining Electrophilicity via Hydrolysis Kinetics
The rate of hydrolysis of a sulfonyl chloride can be accurately determined using the conductimetric method. This technique relies on the change in electrical conductivity of the solution as the reaction progresses and ionic products are formed.
Conductimetric Measurement of Sulfonyl Chloride Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a sulfonyl chloride.
Materials:
-
Sulfonyl chloride of interest
-
High-purity, deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Temperature Equilibration: Equilibrate a sufficient volume of deionized water in the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Probe Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated water into a reaction vessel equipped with the conductivity probe.
-
Prepare a dilute stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetone).
-
Inject a small, known volume of the sulfonyl chloride stock solution into the water with vigorous stirring to initiate the reaction. Simultaneously, start the stopwatch.
-
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the conductivity reading remains constant, indicating the completion of the reaction.
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of (C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.
-
The slope of the resulting linear plot will be equal to -k.
-
Visualizing Experimental Workflow and Comparative Electrophilicity
To further clarify the experimental process and the logical comparison of electrophilicity, the following diagrams are provided.
References
A Comparative Crystallographic Guide to Novel Compounds Synthesized with 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel sulfonamide compounds synthesized using 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride and its common alternative, p-toluenesulfonyl chloride. The information presented herein is supported by experimental data from the literature to aid in the rational design of new chemical entities.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The choice of the sulfonyl chloride reagent is critical as the substituents on the aromatic ring can significantly influence the physicochemical properties, stability, and crystal packing of the resulting sulfonamide, which in turn can affect its biological activity and formulation characteristics.
This guide focuses on compounds derived from this compound, a reagent that introduces two strongly electron-withdrawing groups onto the benzenesulfonyl moiety. For comparative purposes, we will use sulfonamides derived from p-toluenesulfonyl chloride (tosyl chloride), a widely used and well-characterized alternative.
Data Presentation: Crystallographic Comparison
The following table summarizes key crystallographic data for a representative sulfonamide synthesized from p-toluenesulfonyl chloride. While a specific crystal structure for a simple amine derivative of this compound is not publicly available, the data for N-allyl-N-benzyl-4-methylbenzenesulfonamide serves as a valuable benchmark for understanding the typical bond lengths, angles, and crystal system of a sulfonamide.[3] The expected influence of the chloro and trifluoromethyl groups on these parameters is discussed below.
| Parameter | N-allyl-N-benzyl-4-methylbenzenesulfonamide[3] | Expected Influence of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl Moiety |
| Crystal System | Orthorhombic | Dependent on the specific amine and crystallization conditions. |
| Space Group | Pna21 | Dependent on the specific amine and crystallization conditions. |
| S-N Bond Length (Å) | 1.636(2) | The strong electron-withdrawing effects of the Cl and CF3 groups are expected to shorten the S-N bond due to increased polarization. |
| S-C Bond Length (Å) | 1.763(2) | Minimal change expected. |
| Average S=O Bond Length (Å) | ~1.43 | Minimal change expected. |
| N-S-C Bond Angle (°) | 107.46(10) (N1-S1-C1) | The steric bulk of the ortho-chloro group may lead to a slight increase in this angle. |
| O-S-O Bond Angle (°) | Not explicitly stated | Expected to be in the typical range for sulfonamides (~120°). |
| C-S-N-C Torsion Angle (°) | 84.2(2) | The conformation will be influenced by the steric and electronic interactions of the substituents on both the sulfonyl and amine moieties. |
Discussion of Expected Influences:
The presence of a chlorine atom at the ortho position and a trifluoromethyl group at the para position on the benzene ring of the sulfonyl chloride is anticipated to have several effects on the resulting sulfonamide's crystal structure:
-
Intermolecular Interactions: The trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, potentially influencing the crystal packing. The chloro group can also engage in halogen bonding.
-
Molecular Conformation: The steric hindrance from the ortho-chloro group may influence the rotational freedom around the S-C and S-N bonds, affecting the overall molecular conformation.
-
Electronic Effects: The strong electron-withdrawing nature of both substituents will increase the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor. This could lead to different and potentially stronger hydrogen bonding networks in the crystal lattice.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of sulfonamides.
Synthesis of N-Aryl/Alkyl-Sulfonamides
Materials:
-
This compound or p-toluenesulfonyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent at 0 °C, add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure sulfonamide.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common method.
Procedure (Slow Evaporation):
-
Dissolve the purified sulfonamide in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, dichloromethane/heptane) to form a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Once well-formed crystals appear, carefully harvest them for X-ray analysis.
X-ray Crystallographic Analysis
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including bond lengths, bond angles, and torsion angles, are analyzed and reported in a standard format (e.g., CIF file).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the novel sulfonamide compounds.
Logical Relationship of Reagent Choice to Molecular Properties
The selection of the sulfonyl chloride has a direct impact on the properties of the resulting sulfonamide, which is a critical consideration in drug design.
References
Substituent Effects on the Leaving Group Ability of Benzenesulfonyl Chlorides in Nucleophilic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution reactions at the sulfonyl sulfur of benzenesulfonyl chlorides is critically dependent on the nature of the substituents on the aromatic ring. This guide provides a comparative analysis of the leaving group ability of various substituted benzenesulfonyl chlorides, supported by experimental kinetic data. Understanding these substituent effects is paramount for reaction optimization and the rational design of sulfur-containing compounds in medicinal chemistry and materials science.
The Role of Substituents: An Overview
In nucleophilic substitution reactions of benzenesulfonyl chlorides, the sulfonyl chloride moiety acts as the leaving group. The facility with which this group departs is intrinsically linked to the electronic properties of the substituents on the benzene ring. Generally, electron-withdrawing groups (EWGs) enhance the leaving group ability, while electron-donating groups (EDGs) diminish it.[1][2] This is because EWGs stabilize the developing negative charge on the sulfonate ester-like transition state and the resulting benzenesulfonate anion, making the departure of the chloride ion more favorable.
The relationship between substituent electronic effects and reaction rates is often quantified using the Hammett equation, which takes the form:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the nucleophilic substitution of benzenesulfonyl chlorides, the Hammett ρ value is typically positive, indicating that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (which have negative σ values).[2]
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides. This identity reaction provides a direct measure of the susceptibility of the sulfonyl sulfur to nucleophilic attack and thus reflects the leaving group ability of the chloride.
| Substituent (X) | Substituent Constant (σ) | Rate Constant (k₂₅ x 10⁵) [M⁻¹s⁻¹] | Relative Rate (kₓ/kн) |
| 4-OCH₃ | -0.27 | 20.3 | 0.23 |
| 4-CH₃ | -0.17 | 71.3 | 0.81 |
| H | 0.00 | 88.1 | 1.00 |
| 4-Br | 0.23 | 338.8 | 3.85 |
| 3-CF₃ | 0.43 | 871.0 | 9.89 |
| 4-NO₂ | 0.78 | - | - |
Data extracted from kinetic studies on the chloride-chloride exchange reaction.[1][2] A value for 4-NO₂ was not provided in the direct comparison but is known to significantly accelerate the reaction.[4][5][6]
Experimental Protocols
The kinetic data presented above were obtained through rigorous experimental procedures. A representative protocol for determining the rate of nucleophilic substitution, such as solvolysis or chloride exchange, is outlined below.
Method 1: Conductimetric Measurement of Solvolysis Rates
This method is suitable for tracking the progress of solvolysis reactions where ions are produced.
Protocol:
-
Solution Preparation: A solution of the substituted benzenesulfonyl chloride of known concentration is prepared in a suitable solvent system (e.g., aqueous acetone, aqueous ethanol).[7][8]
-
Temperature Control: The reaction vessel, equipped with a conductivity cell, is placed in a thermostatically controlled bath to maintain a constant temperature.[7]
-
Initiation of Reaction: The reaction is initiated by adding the benzenesulfonyl chloride solution to the solvent.
-
Data Acquisition: The change in conductivity of the solution over time is monitored using a conductometer. The hydrolysis of a sulfonyl chloride molecule produces acid, leading to an increase in conductivity.[7]
-
Rate Constant Calculation: The first-order rate constant (k) is determined by fitting the conductivity-time data to a first-order rate equation.[7]
Method 2: Titrimetric Analysis for Solvolysis
This classic method involves quenching the reaction at various time points and titrating the acid produced.
Protocol:
-
Reaction Setup: A solution of the benzenesulfonyl chloride in the chosen solvent is prepared and maintained at a constant temperature.
-
Aliquots: At specific time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched, often by adding it to a cold, immiscible solvent.
-
Titration: The amount of acid (HCl and the corresponding sulfonic acid) produced is determined by titration with a standardized base solution.[4][5]
-
Rate Determination: The rate constants are calculated from the increase in acid concentration over time.[4]
Method 3: Isotopic Exchange Kinetics
This method is used for identity reactions, such as the chloride-chloride exchange.
Protocol:
-
Materials: A radio-labeled nucleophile (e.g., Et₄N³⁶Cl) is used.[1]
-
Reaction: The substituted benzenesulfonyl chloride is reacted with the radio-labeled chloride salt in a suitable solvent.
-
Sampling and Separation: At various time intervals, aliquots are taken, and the unreacted benzenesulfonyl chloride is separated from the chloride ions.
-
Radioactivity Measurement: The radioactivity of the isolated benzenesulfonyl chloride is measured.
-
Rate Calculation: The rate of chloride exchange is calculated from the rate of incorporation of the radiolabel into the sulfonyl chloride.[1]
Logical Framework for Substituent Effects
The following diagram illustrates the relationship between the electronic nature of the substituent and the rate of nucleophilic substitution on a benzenesulfonyl chloride.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals | MDPI [mdpi.com]
- 6. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This document provides crucial safety and logistical information for the proper disposal of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this hazardous chemical, minimizing risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive compound. Proper handling is paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated chemical fume hood.[1]
-
Water Reactivity: Avoid all contact with water, as it reacts to produce corrosive hydrogen chloride (HCl) gas and other hazardous decomposition products. Spills should not be cleaned with water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and water.[1] The container should be tightly sealed.
II. Chemical and Physical Properties Relevant to Disposal
| Property | Value (for 4-(Trifluoromethyl)benzenesulfonyl chloride) | Significance for Disposal |
| Molecular Formula | C₇H₄ClF₃O₂S | Indicates the presence of chlorine, fluorine, and sulfur, which can lead to the formation of hazardous decomposition products like HCl, HF, and SOx.[4] |
| Molecular Weight | 244.62 g/mol | Affects the quantity of neutralizing agent required for chemical treatment. |
| Appearance | Light yellow low melting solid | The physical state determines the appropriate handling and spill cleanup procedures. |
| Reactivity | Reacts violently with water.[4] | Dictates that disposal methods must avoid contact with water unless part of a controlled neutralization process. |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen fluoride (HF), Hydrogen chloride gas.[4] | These toxic gases can be released upon reaction with water or during thermal decomposition, requiring adequate ventilation and respiratory protection. |
III. Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][5] For small laboratory quantities, a chemical neutralization protocol can be employed before disposal, provided it is permitted by local regulations.
A. Disposal of Unused or Contaminated Product
-
Waste Identification: Classify the waste as hazardous. Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Packaging:
-
Ensure the waste is stored in a compatible, properly labeled, and sealed container.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
-
Collection and Removal: Arrange for collection by a licensed hazardous waste disposal company. Do not mix with other waste streams unless explicitly permitted.
B. Spill Cleanup and Disposal
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
Absorb Spill: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use water.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by wiping with a cloth. The cleaning materials should also be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container with the spill residue must be disposed of as hazardous waste through an approved facility.
IV. Experimental Protocol for Neutralization of Small Quantities
This protocol is for the controlled neutralization of small quantities of this compound in a laboratory setting. This should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Chemical fume hood
-
Stir plate and stir bar
-
Ice bath
-
Beaker or flask of appropriate size
-
Dropping funnel
-
5% Sodium bicarbonate solution or a dilute solution of sodium hydroxide
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution in an ice bath on a stir plate. The amount of basic solution should be in excess of what is required to neutralize the sulfonyl chloride.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution dropwise using a dropping funnel. The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride.
-
Monitor pH: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition. Add more base if necessary.
-
Completion and Neutralization: After the addition is complete, continue stirring for at least one hour to ensure the reaction has gone to completion. Check the final pH of the solution and adjust to neutral (pH 6-8) with either dilute acid or base as needed.
-
Final Disposal: Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

